molecular formula C10H9FN4 B060706 6-(4-Fluorophenyl)pyrimidine-2,4-diamine CAS No. 175137-25-4

6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Cat. No.: B060706
CAS No.: 175137-25-4
M. Wt: 204.2 g/mol
InChI Key: UJHDGCSPZQBXEB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C10H9FN4 and its molecular weight is 204.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(4-fluorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4/c11-7-3-1-6(2-4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHDGCSPZQBXEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371578
Record name 6-(4-fluorophenyl)pyrimidine-2,4-diamine
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Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-25-4
Record name 6-(4-fluorophenyl)pyrimidine-2,4-diamine
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Record name 175137-25-4
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Foundational & Exploratory

6-(4-Fluorophenyl)pyrimidine-2,4-diamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound, with the CAS number 175137-25-4, is a substituted diaminopyrimidine. The presence of the fluorophenyl group is known to enhance the biological activity of various compounds.[1]

Structure and Identification
  • IUPAC Name: this compound

  • Synonyms: 2,4-Diamino-6-(4-fluorophenyl)pyrimidine[1]

  • CAS Number: 175137-25-4[1]

  • Molecular Formula: C₁₀H₉FN₄[1]

  • Molecular Weight: 204.21 g/mol [1]

  • SMILES String: Nc1nc(cc(n1)c2ccc(F)cc2)N

Physicochemical Properties

A summary of the available physicochemical data is presented in Table 1. There is a notable discrepancy in the reported melting points, which may be due to differences in purity or crystalline form. Further experimental verification is recommended.

PropertyValueSource
Melting Point164 °C[2]
224-226 °C[3]
AppearanceBrown powder[1]

Synthesis and Spectroscopic Analysis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, general synthetic routes for 6-aryl-2,4-diaminopyrimidines are well-established. These methods can be adapted for the synthesis of the title compound.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed based on the synthesis of analogous compounds:

Method A: Suzuki Coupling

This approach involves the palladium-catalyzed cross-coupling of a pyrimidine core with an appropriate boronic acid.[4][5]

  • Step 1: Synthesis of 6-chloro-pyrimidine-2,4-diamine. This intermediate can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[6][7]

  • Step 2: Suzuki Coupling. The resulting 6-chloropyrimidine-2,4-diamine can then be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system.[4][5]

Method B: Condensation with Guanidine

This method involves the condensation of a substituted α,β-unsaturated nitrile with guanidine.[8]

  • Step 1: Synthesis of α-chloro-(4-fluorocinnamonitrile). This intermediate can be prepared from 4-fluorobenzaldehyde.

  • Step 2: Cyclocondensation. The α-chloro-(4-fluorocinnamonitrile) is then reacted with guanidine in the presence of a base to yield this compound.

Spectroscopic Analysis

Specific spectral data for this compound is not available in the cited literature. However, based on the analysis of similar pyrimidine derivatives, the following characteristic spectral features can be anticipated:[9]

  • ¹H NMR: Signals corresponding to the aromatic protons of the fluorophenyl ring and the pyrimidine ring, as well as broad signals for the amino protons.

  • ¹³C NMR: Resonances for the carbon atoms of the pyrimidine and fluorophenyl rings. The carbon attached to the fluorine atom would exhibit a characteristic coupling.

  • IR Spectroscopy: Stretching vibrations for N-H (amino groups), C=N, and C=C bonds within the aromatic rings.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Biological Activity and Potential Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active compounds, most notably as inhibitors of dihydrofolate reductase (DHFR).[10][11][12][13] DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[10][11]

While the specific biological target of this compound has not been definitively identified in the available literature, its structural similarity to known DHFR inhibitors strongly suggests that it may act through a similar mechanism.

Furthermore, other substituted diaminopyrimidines have been shown to act as kinase inhibitors or to induce apoptosis.[14][15][16] Therefore, it is plausible that this compound could also exhibit such activities.

Postulated Signaling Pathway: DHFR Inhibition

The inhibition of DHFR by 2,4-diaminopyrimidine derivatives typically involves the binding of the pyrimidine ring to the active site of the enzyme, mimicking the binding of the natural substrate, dihydrofolate. This competitive inhibition blocks the reduction of dihydrofolate to tetrahydrofolate, leading to a depletion of downstream folate cofactors necessary for purine and thymidylate synthesis.

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Inhibition Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine_Synthesis Purine Synthesis Tetrahydrofolate->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis Tetrahydrofolate->Thymidylate_Synthesis DNA_Synthesis DNA Synthesis Purine_Synthesis->DNA_Synthesis Thymidylate_Synthesis->DNA_Synthesis 6_4_F_pyrimidine This compound 6_4_F_pyrimidine->Dihydrofolate Competitive Inhibition

Postulated DHFR Inhibition Pathway.
Proposed Experimental Workflow for Target Identification

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is recommended.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis A Synthesis & Purification of This compound B In vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B C DHFR Enzyme Inhibition Assay B->C If cytotoxic D Kinase Panel Screening B->D If cytotoxic E Apoptosis Assays (e.g., Annexin V, Caspase activation) B->E If cytotoxic F Western Blot for Pathway Proteins (e.g., p-ALK, Ac-H3) C->F D->F G Cell Cycle Analysis (Flow Cytometry) E->G

Proposed Experimental Workflow.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery and development. Its structural features suggest a high potential for biological activity, likely through the inhibition of key enzymes such as dihydrofolate reductase. The synthetic routes outlined in this guide, along with the proposed experimental workflow, provide a solid foundation for further investigation into the chemical and biological properties of this promising molecule. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

References

What is the mechanism of action of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 6-Aryl-pyrimidine-2,4-diamine Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-aryl-pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. These compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key kinases that are frequently dysregulated in cancer. This technical guide elucidates the fundamental mechanism of action of this class of compounds, focusing on their role as ATP-competitive kinase inhibitors. We will delve into the specific interactions with target kinases, the resultant impact on cellular signaling pathways, and provide detailed experimental protocols for their characterization.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for 6-aryl-pyrimidine-2,4-diamine derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the active site of protein kinases. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins. This phosphorylation event is a critical component of cellular signal transduction, regulating a vast array of processes including cell growth, proliferation, differentiation, and apoptosis.

The 2,4-diaminopyrimidine core is a key structural motif that mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of kinases. The amino groups at the C2 and C4 positions of the pyrimidine ring form crucial hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This interaction anchors the inhibitor within the active site.

The aryl substituent at the C6 position of the pyrimidine ring extends into a hydrophobic pocket adjacent to the ATP-binding site, contributing to the potency and selectivity of the inhibitor for specific kinases. Variations in this aryl group and other substitutions on the pyrimidine core allow for the fine-tuning of the inhibitor's affinity for different kinases.

Impact on Cellular Signaling Pathways

By inhibiting the activity of specific kinases, 6-aryl-pyrimidine-2,4-diamine derivatives can modulate a variety of signaling pathways that are crucial for cancer cell survival and proliferation. Key examples include:

  • Aurora Kinase Pathway: Aurora kinases (A, B, and C) are essential for mitotic progression. Inhibition of Aurora kinases by pyrimidine-2,4-diamine compounds can lead to defects in chromosome segregation, mitotic arrest, and ultimately, apoptosis.

  • p21-Activated Kinase 4 (PAK4) Signaling: PAK4 is involved in regulating cell motility, survival, and proliferation. Inhibition of PAK4 by these compounds can disrupt these processes.

  • Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The JAK-STAT pathway is critical for cytokine signaling and is often constitutively active in hematological malignancies. Pyrimidine-based inhibitors have been shown to effectively target JAK2.

Below is a representative signaling pathway diagram illustrating the inhibition of the JAK-STAT pathway.

JAK_STAT_Pathway Figure 1: Inhibition of the JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor 6-Aryl-pyrimidine-2,4-diamine Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT Signaling Pathway.

Quantitative Data

The inhibitory activity of 6-aryl-pyrimidine-2,4-diamine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values are determined through in vitro kinase assays. The cellular potency is often assessed by measuring the concentration required to inhibit cell proliferation by 50% (GI50).

Compound ClassTarget KinaseIC50 / Ki (nM)Cell LineCellular Potency (GI50/IC50, µM)
2,4-Diamino-5-ketopyrimidinesCDK11HCT1160.08
CDK23
CDK41
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesEGFRVariesA431Varies
VEGFR-1Varies
VEGFR-2Varies
5-arylethylidene-aminopyrimidine-2,4-dionesBRD429 - 141MDA-MB-231Varies
PLK120 - 94HT-29
U-937

Data compiled from multiple sources. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compounds (6-aryl-pyrimidine-2,4-diamine derivatives) dissolved in DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is typical.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, DMSO-only control (vehicle control), and a positive control inhibitor to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase enzyme, and the specific substrate.

    • Dispense the kinase reaction mixture into each well of the assay plate.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Kinase_Assay_Workflow Figure 2: Workflow for a Luminescence-Based Kinase Inhibition Assay Compound_Prep Compound Preparation (Serial Dilution) Plate_Prep Assay Plate Preparation (Add Compounds) Compound_Prep->Plate_Prep Kinase_Reaction Kinase Reaction (Add Kinase, Substrate, ATP) Plate_Prep->Kinase_Reaction Incubation Incubation (Room Temperature) Kinase_Reaction->Incubation Signal_Detection Signal Detection (Add ATP Detection Reagent) Incubation->Signal_Detection Data_Acquisition Data Acquisition (Luminescence Reading) Signal_Detection->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Caption: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 values.

Western Blotting for Target Engagement

This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement by observing changes in the phosphorylation status of the target kinase or its downstream substrates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (e.g., an antibody that recognizes the phosphorylated form of a kinase).

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (e.g., anti-phospho-kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS

Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the prevalent and efficient synthesis pathways for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a versatile building block in medicinal chemistry. The described methodologies are based on established and reliable chemical transformations, providing a comprehensive resource for researchers in drug discovery and development.

Overview of Synthetic Strategy

The most common and practical approach to the synthesis of this compound involves a two-step sequence. The initial step is the construction of the core pyrimidine ring system, yielding the key intermediate 2,4-diamino-6-chloropyrimidine. This is followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-fluorophenyl moiety at the 6-position.

Synthesis of Key Intermediate: 2,4-Diamino-6-chloropyrimidine

The preparation of 2,4-diamino-6-chloropyrimidine is a well-established two-stage process commencing with the condensation of guanidine with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. Subsequent chlorination of the hydroxyl group furnishes the desired chloro-substituted pyrimidine intermediate.

Stage 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This stage involves the base-catalyzed cyclocondensation of guanidine with ethyl cyanoacetate.

Reaction Pathway:

G Guanidine Guanidine Reaction Guanidine->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction Base Base (e.g., NaOEt) Base->Reaction Catalyst Intermediate 2,4-Diamino-6-hydroxypyrimidine Reaction->Intermediate + EtOH, H2O

Caption: Synthesis of 2,4-Diamino-6-hydroxypyrimidine.

Experimental Protocol:

A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol. To this, ethyl cyanoacetate is added, followed by a solution of guanidine (prepared from guanidine hydrochloride and sodium ethoxide). The resulting mixture is heated under reflux. After the reaction is complete, the solvent is removed, and the residue is dissolved in hot water and acidified with acetic acid to precipitate the product, 2,4-diamino-6-hydroxypyrimidine, which is then collected by filtration.[1][2]

Quantitative Data:

ReactantMolar RatioNotes
Guanidine Hydrochloride1.02 eq
Ethyl Cyanoacetate1.00 eq
Sodium2.00 eqTo form sodium ethoxide in situ
Product Yield Physical Appearance
2,4-Diamino-6-hydroxypyrimidine80-95%Yellow needles or solid[1][2]
Stage 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

The hydroxyl group of 2,4-diamino-6-hydroxypyrimidine is converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃).

Reaction Pathway:

G Hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Reaction Hydroxypyrimidine->Reaction POCl3 POCl3 POCl3->Reaction Chloropyrimidine 2,4-Diamino-6-chloropyrimidine Reaction->Chloropyrimidine

Caption: Synthesis of 2,4-Diamino-6-chloropyrimidine.

Experimental Protocol:

2,4-Diamino-6-hydroxypyrimidine is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water, and the pH is adjusted to 8 with a base (e.g., NaOH) to precipitate the product. The solid 2,4-diamino-6-chloropyrimidine is then collected by filtration, washed with water, and dried.[3]

Quantitative Data:

ReactantMolar RatioNotes
2,4-Diamino-6-hydroxypyrimidine1.00 eq
Phosphorus Oxychloride (POCl₃)ExcessActs as both reagent and solvent
Product Yield Physical Appearance
2,4-Diamino-6-chloropyrimidine~85%White solid[3]

Final Step: Suzuki-Miyaura Cross-Coupling

The final step in the synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2,4-diamino-6-chloropyrimidine with 4-fluorophenylboronic acid. This reaction forms the carbon-carbon bond between the pyrimidine ring and the fluorophenyl group.

Reaction Pathway:

G Chloropyrimidine 2,4-Diamino-6-chloropyrimidine Reaction Chloropyrimidine->Reaction BoronicAcid 4-Fluorophenylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Catalyst Base Base (e.g., K2CO3) Base->Reaction Base FinalProduct This compound Reaction->FinalProduct

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol:

To a mixture of 2,4-diamino-6-chloropyrimidine and 4-fluorophenylboronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) and a base (e.g., potassium carbonate or cesium carbonate) are added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed. After cooling, the reaction mixture is worked up by extraction with an organic solvent. The product is then purified by column chromatography or recrystallization.

Quantitative Data:

ReactantMolar RatioNotes
2,4-Diamino-6-chloropyrimidine1.00 eq
4-Fluorophenylboronic Acid1.1 - 1.5 eq
Palladium Catalyst0.01 - 0.05 eqe.g., Pd(PPh₃)₄
Base2.0 - 3.0 eqe.g., K₂CO₃, Cs₂CO₃
Product Yield Physical Appearance
This compoundModerate to goodBrown powder[4]

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the formation of a 2,4-diamino-6-chloropyrimidine intermediate followed by a Suzuki-Miyaura cross-coupling reaction. The methodologies presented in this guide are robust and scalable, providing a solid foundation for the production of this important chemical intermediate for pharmaceutical and agrochemical research. Researchers should optimize the reaction conditions, particularly for the Suzuki-Miyaura coupling step, to achieve the best possible yields and purity for their specific applications.

References

6-(4-Fluorophenyl)pyrimidine-2,4-diamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and known biological activities, with a focus on its potential as a kinase inhibitor. Experimental protocols and potential signaling pathways are discussed to facilitate further research and development of this compound and its derivatives.

Chemical and Physical Properties

This compound is a substituted diaminopyrimidine with a fluorophenyl group at the 6-position. This substitution is critical for its biological activity. The key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 175137-25-4[1]
Molecular Formula C₁₀H₉FN₄[1]
Molecular Weight 204.21 g/mol [1]
Appearance Brown powder[1]
Storage Conditions 0-8 °C[1]

Synthesis and Experimental Protocols

The synthesis of 6-aryl-2,4-diaminopyrimidines is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This method offers a versatile and efficient route to a wide range of derivatives.

General Suzuki Coupling Protocol for the Synthesis of this compound

This protocol is based on established methods for the synthesis of 6-aryl-2,4-diaminopyrimidines.

Materials:

  • 6-Chloro-2,4-diaminopyrimidine

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 6-chloro-2,4-diaminopyrimidine (1 equivalent), 4-fluorophenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Degas the solvent by bubbling with an inert gas for 15-20 minutes, then add it to the reaction vessel.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G reagents 6-Chloro-2,4-diaminopyrimidine + 4-Fluorophenylboronic acid reaction Suzuki Coupling Reaction reagents->reaction catalyst Pd Catalyst Base catalyst->reaction solvent Solvent Heat solvent->reaction purification Purification (Column Chromatography) reaction->purification product 6-(4-Fluorophenyl)pyrimidine- 2,4-diamine purification->product

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Derivatives of 2,4-diaminopyrimidine are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes. The dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Kinase Inhibitory Activity

Several studies have demonstrated that the 2,4-diaminopyrimidine scaffold is a privileged structure for the development of kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. Classes of kinases known to be inhibited by 2,4-diaminopyrimidine derivatives include:

  • p21-activated kinase 4 (PAK4)

  • Sky kinase

  • MAP kinase-activated protein kinase 2 (MK2)

  • Cyclin-dependent kinase 7 (CDK7)

The presence of the 4-fluorophenyl group at the 6-position of the pyrimidine ring is anticipated to influence the potency and selectivity of the compound against specific kinases.

Potential Signaling Pathway: Inhibition of a Generic Kinase Pathway

Given the evidence for 2,4-diaminopyrimidine derivatives as kinase inhibitors, a likely mechanism of action for this compound involves the inhibition of a critical signaling pathway. The following diagram illustrates a generalized kinase signaling cascade that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase Receptor->Kinase1 Activation Kinase2 Target Kinase Kinase1->Kinase2 Phosphorylation Substrate Substrate Protein Kinase2->Substrate Phosphorylation TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activation Inhibitor This compound Inhibitor->Kinase2 Inhibition GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Survival) GeneExpression->CellularResponse

Generalized kinase inhibition signaling pathway.

Induction of Apoptosis

A related diaminopyrimidine compound, pyrimethamine, has been shown to induce apoptosis in human T lymphocytes through the intrinsic pathway. This process involves the activation of caspases and mitochondrial depolarization. It is plausible that this compound may also exert its anticancer effects through the induction of apoptosis in a similar manner.

Conclusion

This compound is a compound with significant potential for drug development, particularly in the field of oncology. Its structural similarity to known kinase inhibitors suggests that it likely functions by targeting key signaling pathways that are dysregulated in cancer. The synthetic route via Suzuki coupling is well-established and allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. Further investigation into its specific kinase targets and its effects on cellular signaling pathways will be crucial for realizing its therapeutic potential. This guide provides a foundational resource for researchers embarking on the study of this promising molecule.

References

The Discovery and Development of Pyrimidine-2,4-diamine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to mimic the purine core and interact with the hinge region of protein kinases has made it a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of pyrimidine-2,4-diamine analogues, with a focus on their therapeutic applications as kinase inhibitors.

Introduction to Pyrimidine-2,4-diamine Analogues

Pyrimidine-2,4-diamine derivatives have emerged as a versatile class of compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities[1]. Their significance stems from their structural resemblance to the purine bases of nucleic acids, allowing them to act as competitive inhibitors for enzymes that interact with ATP, such as protein kinases. The development of these analogues has been a dynamic area of research, leading to the discovery of potent and selective inhibitors for various kinase targets implicated in disease pathogenesis.

Synthesis of Pyrimidine-2,4-diamine Analogues

The synthesis of pyrimidine-2,4-diamine analogues typically involves a multi-step process, starting from readily available pyrimidine precursors. A common synthetic strategy involves the sequential nucleophilic substitution of halogens at the C2 and C4 positions of a dihalopyrimidine ring with different amines.

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start 2,4-Dichloropyrimidine Step1 Nucleophilic Substitution (Amine 1, Base) Start->Step1 Intermediate1 2-Amino-4-chloropyrimidine Step1->Intermediate1 Step2 Nucleophilic Substitution (Amine 2, Base) Intermediate1->Step2 FinalProduct 2,4-Diaminopyrimidine Analogue Step2->FinalProduct CDK6 Signaling Pathway Cyclin D Cyclin D CDK6 CDK6 Cyclin D->CDK6 Activation pRb pRb CDK6->pRb Phosphorylation E2F E2F pRb->E2F Inhibition Cell Cycle Progression Cell Cycle Progression E2F->Cell Cycle Progression Transcription of S-phase genes Pyrimidine-2,4-diamine Analogue Pyrimidine-2,4-diamine Analogue Pyrimidine-2,4-diamine Analogue->CDK6 Inhibition HPK1 Signaling Pathway TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP-76 SLP-76 HPK1->SLP-76 Phosphorylation (Inhibitory) Downstream Signaling Downstream Signaling SLP-76->Downstream Signaling T-cell Activation T-cell Activation Downstream Signaling->T-cell Activation Pyrimidine-2,4-diamine Analogue Pyrimidine-2,4-diamine Analogue Pyrimidine-2,4-diamine Analogue->HPK1 Inhibition GTSE1 Signaling Pathway GTSE1 GTSE1 p53 p53 GTSE1->p53 Inhibition Cell Cycle Progression Cell Cycle Progression p53->Cell Cycle Progression Arrest Pyrimidine-2,4-diamine Analogue Pyrimidine-2,4-diamine Analogue Pyrimidine-2,4-diamine Analogue->GTSE1 Suppression of Expression Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization (SAR) Lead Optimization (SAR) Hit-to-Lead->Lead Optimization (SAR) In Vitro & In Vivo Profiling In Vitro & In Vivo Profiling Lead Optimization (SAR)->In Vitro & In Vivo Profiling Preclinical Candidate Selection Preclinical Candidate Selection In Vitro & In Vivo Profiling->Preclinical Candidate Selection IND-Enabling Studies IND-Enabling Studies Preclinical Candidate Selection->IND-Enabling Studies Clinical Trials Clinical Trials IND-Enabling Studies->Clinical Trials

References

The Role of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of a wide array of therapeutic agents. Its ability to form multiple hydrogen bonds allows it to effectively interact with various biological targets, particularly protein kinases. The introduction of a 4-fluorophenyl group at the 6-position of this scaffold yields 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a key intermediate and building block in the synthesis of potent and selective inhibitors for several important kinase targets implicated in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological significance, and therapeutic potential of this compound and its derivatives in drug discovery.

Synthesis of this compound

The synthesis of 6-aryl-pyrimidine-2,4-diamines can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-keto nitrile with guanidine. For the synthesis of this compound, a plausible approach starts from 4-fluorophenylacetonitrile.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method based on the synthesis of similar 6-aryl-pyrimidine-2,4-diamines.

Step 1: Claisen Condensation to form 3-(4-fluorophenyl)-3-oxopropanenitrile

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorophenylacetonitrile.

  • Slowly add ethyl formate to the reaction mixture at 0-5 °C with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water, and the aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the product.

  • The crude product, 3-(4-fluorophenyl)-3-oxopropanenitrile, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Step 2: Cyclocondensation with Guanidine

  • In a round-bottom flask, dissolve the 3-(4-fluorophenyl)-3-oxopropanenitrile obtained from Step 1 in a suitable solvent such as ethanol or isopropanol.

  • Add guanidine hydrochloride and a base (e.g., sodium ethoxide or sodium hydroxide) to the solution.

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The this compound core is a critical pharmacophore in the design of inhibitors targeting various protein kinases. The 2,4-diaminopyrimidine moiety often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The 6-(4-fluorophenyl) group can be directed towards the solvent-exposed region or a hydrophobic pocket of the kinase, contributing to potency and selectivity. This scaffold has been explored for the inhibition of several key kinase families.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of pyrimidine-2,4-diamine have been extensively investigated as inhibitors of CDKs, which are key regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers.

// Nodes GF [label="Growth Factors", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G1S_Transition [label="G1/S Phase\nTransition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrimidine-2,4-diamine\nDerivatives", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GF -> RTK; RTK -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> CyclinD [label=" Upregulates"]; CyclinD -> CDK46 [style=dashed, arrowhead=none]; CDK46 -> Rb [label=" Phosphorylates\n(inactivates)"]; Rb -> E2F [label=" Releases"]; E2F -> CyclinE [label=" Upregulates"]; CyclinE -> CDK2 [style=dashed, arrowhead=none]; CDK2 -> G1S_Transition [label=" Drives"]; Inhibitor -> CDK46 [arrowhead=tee, color="#EA4335"]; Inhibitor -> CDK2 [arrowhead=tee, color="#EA4335"]; }

Caption: VEGFR signaling pathway and point of inhibition.

Quantitative Data for VEGFR-2 Inhibition by Pyrimidine-2,4-diamine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
N(4)-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-2as low as 0.1
Thieno[2,3-d]pyrimidine derivativesVEGFR-221 - 47
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

p38 MAPKs are involved in cellular responses to stress and play a critical role in the production of pro-inflammatory cytokines. I[3][4]nhibitors of p38 MAPK have therapeutic potential in inflammatory diseases and some cancers.

Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK36 MKK3/6 MAPKKK->MKK36 p38MAPK p38 MAPK MKK36->p38MAPK MK2 MAPKAPK2 (MK2) p38MAPK->MK2 Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) MK2->Inflammation Inhibitor Pyrimidine-2,4-diamine Derivatives Inhibitor->p38MAPK

Caption: p38 MAPK signaling pathway and point of inhibition.

Quantitative Data for p38 MAPK Inhibition by Related Compounds

CompoundTarget KinaseIC50 (nM)Reference
SB202190p38α50
p38 MAP Kinase Inhibitor (ab145872)p38 MAPK35

Experimental Protocols: In Vitro Kinase Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds like this compound derivatives against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., a derivative of this compound)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted test compound or DMSO (as a control).

    • Add the kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

This compound is a highly valuable scaffold in modern drug discovery, particularly in the development of targeted therapies for cancer and inflammatory diseases. Its synthetic accessibility and the ability of its derivatives to potently and selectively inhibit key protein kinases such as CDKs, EGFR, VEGFR, and p38 MAPK underscore its importance. The data and protocols presented in this guide highlight the significant potential of this chemical entity and provide a foundational resource for researchers and scientists working in the field of drug development. Further exploration and optimization of this scaffold are likely to yield novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Solubility and Stability of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the methodologies for assessing the solubility and stability of 6-(4-fluorophenyl)pyrimidine-2,4-diamine. As of the compilation of this guide, specific experimental data on the solubility and stability of this compound in various solvents is not extensively available in publicly accessible scientific literature. Therefore, this guide focuses on the established, industry-standard experimental protocols that a researcher would employ to generate such data.

Introduction

This compound is a substituted pyrimidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] Its structural features, including the fluorophenyl group and diaminopyrimidine core, make it a compound of interest for the development of novel therapeutic agents, particularly in oncology.[1][2] Understanding the physicochemical properties of this active pharmaceutical ingredient (API), such as solubility and stability, is paramount for its successful development from a laboratory curiosity to a viable drug candidate.

This guide outlines the standard experimental procedures for determining the solubility and stability profile of this compound, in line with regulatory expectations and best practices in drug development.

Solubility Assessment

Solubility is a critical determinant of a drug's bioavailability, affecting its absorption and distribution. It is typically assessed under two distinct conditions: thermodynamic and kinetic.

  • Thermodynamic Solubility refers to the saturation concentration of a compound in a solvent at equilibrium. It is the "true" solubility and is crucial for pre-formulation and formulation development.[3][4]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) first and then adding it to an aqueous buffer. This method is high-throughput and commonly used in early drug discovery to identify compounds with potential solubility liabilities.[5][6][7]

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[6]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, etc.).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3][5] The presence of undissolved solid material at the end of the incubation confirms that a saturated solution has been achieved.

  • Separation: Separate the undissolved solid from the solution. This is typically done by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.[4]

This method is used for rapid screening of compound solubility.[8]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 1-2 hours).[6]

  • Precipitation Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the solution through a filter plate and then measuring the concentration of the remaining dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS/MS.[6]

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Illustrative Solubility Data for this compound

Solvent/Buffer SystempHTemperature (°C)Solubility TypeSolubility (µg/mL)
Deionized Water~7.025ThermodynamicData to be determined
PBS7.425ThermodynamicData to be determined
PBS7.437ThermodynamicData to be determined
0.1 M HCl1.025ThermodynamicData to be determined
EthanolN/A25ThermodynamicData to be determined
MethanolN/A25ThermodynamicData to be determined
PBS7.425KineticData to be determined

Visualization: Solubility Workflow

Solubility_Workflow cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) T_Start Add excess solid to solvent T_Equilibrate Agitate for 24-72h at constant temp T_Start->T_Equilibrate T_Separate Centrifuge & Filter T_Equilibrate->T_Separate T_Quantify Dilute Filtrate T_Separate->T_Quantify T_Analyze Analyze by HPLC-UV T_Quantify->T_Analyze K_Start Prepare DMSO stock solution K_Add Add stock to aqueous buffer K_Start->K_Add K_Incubate Incubate for 1-2h K_Add->K_Incubate K_Analyze Analyze by Nephelometry or UV/LC-MS K_Incubate->K_Analyze

Caption: General experimental workflows for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which helps in establishing degradation pathways and validating the stability-indicating power of analytical methods.[9] These studies are a core requirement of regulatory bodies like the ICH.[10][11]

The goal is to induce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[10][12] Over-stressing can lead to the formation of irrelevant secondary degradants, while under-stressing may not generate sufficient degradation products for detection.[9]

Experimental Protocol for Forced Degradation

A systematic study should be performed on this compound to evaluate its stability under various stress conditions.

Protocol:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in suitable solvents that do not themselves degrade the compound.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acid solution (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 70°C) for a defined period (e.g., up to 7 days).[11]

    • Base Hydrolysis: Treat the sample with a base solution (e.g., 0.1 M NaOH) under the same temperature and time conditions as acid hydrolysis.[11]

    • Oxidation: Treat the sample with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for up to 24 hours.[12]

    • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 70°C) in a stability chamber for a set period.[12]

    • Photostability: Expose the solid compound and a solution to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m², as specified by ICH Q1B guidelines.[9] A control sample should be kept in the dark to differentiate light-induced degradation.

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, typically reverse-phase HPLC with a photodiode array (PDA) detector or mass spectrometry (MS) detector.

  • Mass Balance: Evaluate the results to ensure that the decrease in the main peak area corresponds to the increase in the area of the degradation product peaks, aiming for a mass balance close to 100%.

Data Presentation: Stability

Forced degradation results should be tabulated to show the effect of each stress condition.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDuration/Intensity% Assay of Main Peak% Total DegradationNumber of Degradants
Control (Unstressed)N/A~100~00
0.1 M HCl7 days @ 70°CData to be determinedData to be determinedData to be determined
0.1 M NaOH7 days @ 70°CData to be determinedData to be determinedData to be determined
3% H₂O₂24 hours @ RTData to be determinedData to be determinedData to be determined
Thermal7 days @ 70°CData to be determinedData to be determinedData to be determined
Photolytic1.2 million lux-hr, 200 W-hr/m²Data to be determinedData to be determinedData to be determined

Visualization: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_main Forced Degradation Study cluster_stress Stress Conditions Start Prepare API Solution (e.g., 1 mg/mL) Acid Acidic (HCl) Start->Acid Base Basic (NaOH) Start->Base Oxidative Oxidative (H2O2) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Analyze Analyze all samples & control by HPLC-PDA/MS Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants Analyze->Evaluate

Caption: Workflow for a typical forced degradation study.

Conclusion

The successful development of this compound as a pharmaceutical agent is contingent upon a thorough understanding of its fundamental physicochemical properties. While specific published data is currently scarce, the experimental protocols for solubility and stability assessment detailed in this guide provide a robust framework for researchers. By systematically applying these methodologies, drug development professionals can generate the critical data needed to guide formulation strategies, establish appropriate storage conditions, define shelf-life, and ensure regulatory compliance, thereby paving the way for further preclinical and clinical evaluation.

References

Methodological & Application

Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a key intermediate in the development of various pharmaceutical agents, particularly in the fields of oncology and infectious diseases.[1] Its structure is foundational for the design of targeted therapies, including kinase inhibitors.[2][3] This document provides a detailed protocol for the laboratory synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. The protocol outlines the synthesis of the precursor 6-chloro-2,4-diaminopyrimidine, followed by the palladium-catalyzed coupling with 4-fluorophenylboronic acid. This application note is intended to serve as a comprehensive guide for researchers, offering detailed methodologies, data presentation in tabular format, and workflow visualizations to ensure successful and reproducible synthesis.

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of an aryl group at the 6-position of the pyrimidine ring is a common strategy for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl halides and boronic acids, offering high yields and broad functional group tolerance.[4] This protocol details the synthesis of the target compound in two main stages: the preparation of the 6-chloro-2,4-diaminopyrimidine intermediate and the subsequent Suzuki-Miyaura coupling.

Data Presentation

Table 1: Reagents for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine
ReagentMolecular Weight ( g/mol )QuantityMoles
Ethyl Cyanoacetate113.12113.1 g1.0
Guanidine Hydrochloride95.5397.5 g1.02
Sodium Ethoxide68.052.0 eq2.0
Ethanol46.07500 mL-
Glacial Acetic Acid60.0567 mL-
Table 2: Reagents for the Synthesis of 6-Chloro-2,4-diaminopyrimidine
ReagentMolecular Weight ( g/mol )QuantityMoles
2,4-Diamino-6-hydroxypyrimidine126.1210.0 g0.079
Phosphorus Oxychloride (POCl₃)153.3390 mL-
Table 3: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction
ReagentMolecular Weight ( g/mol )QuantityMoles
6-Chloro-2,4-diaminopyrimidine144.571.45 g0.01
4-Fluorophenylboronic Acid139.921.68 g0.012
Pd(PPh₃)₄1155.56578 mg0.0005
Potassium Carbonate (K₂CO₃)138.212.76 g0.02
1,4-Dioxane88.1140 mL-
Water18.0210 mL-

Experimental Protocols

Part 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This procedure is adapted from established methods of pyrimidine synthesis.

  • Preparation of Guanidine Solution: In a 1 L round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by dissolving 23 g (1.0 g-atom) of sodium in 250 mL of anhydrous ethanol. To this, add 97.5 g (1.02 moles) of guanidine hydrochloride.

  • Formation of Sodium Salt: In a separate 1 L flask, prepare another solution of sodium ethoxide from 23 g of sodium in 250 mL of anhydrous ethanol. Cool the solution and add 113.1 g (1.0 mole) of ethyl cyanoacetate.

  • Reaction: Filter the guanidine solution to remove sodium chloride and add the clear filtrate to the ethyl sodiocyanoacetate solution.

  • Reflux: Heat the resulting mixture under reflux for 2 hours.

  • Isolation: Evaporate the mixture to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Crystallization: Cool the solution to allow the product, 2,4-diamino-6-hydroxypyrimidine, to crystallize as yellow needles.

  • Drying: Filter the crystals, wash with cold water, and dry in a vacuum oven.

Part 2: Synthesis of 6-Chloro-2,4-diaminopyrimidine

This chlorination step is a common procedure for activating the pyrimidine ring for cross-coupling reactions.[5]

  • Reaction Setup: In a fume hood, add 10.0 g (0.079 mol) of 2,4-diamino-6-hydroxypyrimidine to 90 mL of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Stir the mixture and heat at 97 °C for 17 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice.

  • Hydrolysis: Stir the aqueous mixture and heat at 90 °C for 1 hour.

  • Neutralization and Extraction: Cool the solution and adjust the pH to 8 with a saturated sodium hydroxide solution. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloro-2,4-diaminopyrimidine as a solid.

Part 3: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is based on general procedures for Suzuki-Miyaura cross-coupling of chloropyrimidines.

  • Reaction Setup: To a flame-dried Schlenk flask, add 1.45 g (0.01 mol) of 6-chloro-2,4-diaminopyrimidine, 1.68 g (0.012 mol) of 4-fluorophenylboronic acid, 578 mg (0.0005 mol) of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and 2.76 g (0.02 mol) of potassium carbonate.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 40 mL of degassed 1,4-dioxane and 10 mL of degassed water via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain this compound.

Visualizations

Synthesis Workflow

G cluster_0 Part 1: Pyrimidine Ring Formation cluster_1 Part 2: Chlorination cluster_2 Part 3: Suzuki-Miyaura Coupling A Ethyl Cyanoacetate + Guanidine B Cyclocondensation A->B NaOEt, EtOH, Reflux C 2,4-Diamino-6-hydroxypyrimidine B->C D 2,4-Diamino-6-hydroxypyrimidine E Chlorination D->E POCl3, 97°C F 6-Chloro-2,4-diaminopyrimidine E->F G 6-Chloro-2,4-diaminopyrimidine + 4-Fluorophenylboronic Acid H Suzuki Coupling G->H Pd(PPh3)4, K2CO3, Dioxane/H2O, 100°C I This compound H->I

Caption: Workflow for the synthesis of this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArX Ar-X ArX->ArPdX Ar_prime_B Ar'-B(OR)2 Ar_prime_B->ArPdX Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The protocol described provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps for the synthesis of the key chloropyrimidine intermediate and the subsequent Suzuki-Miyaura coupling, researchers can effectively produce this valuable compound for further investigation in drug discovery and development programs. The provided data tables and workflow diagrams are intended to facilitate the practical application of this protocol in a laboratory setting.

References

Application Notes and Protocols for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)pyrimidine-2,4-diamine belongs to the diaminopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. This class of compounds has been explored for various therapeutic applications, including as anticancer agents. The pyrimidine scaffold is a key component of several clinically used drugs, and its derivatives have been shown to target a range of cellular processes involved in cancer progression, such as cell cycle regulation and signal transduction.

These application notes provide a comprehensive overview of the potential use of this compound in cancer cell line studies. Due to the limited availability of published data on this specific compound, this document leverages findings from closely related 6-aryl-pyrimidine-2,4-diamine analogs to provide representative data and hypothesized mechanisms of action. The provided protocols are established methods for assessing the anticancer effects of small molecules in a laboratory setting.

Biological Activity and Mechanism of Action of Analogs

Derivatives of 6-aryl-pyrimidine-2,4-diamine have demonstrated potent anticancer activity across a variety of cancer cell lines. The primary mechanisms of action for this class of compounds often involve the inhibition of key enzymes in cellular signaling pathways that are critical for cancer cell proliferation and survival.

Commonly reported mechanisms for analogous compounds include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Many pyrimidine-based compounds are designed as ATP-competitive inhibitors of CDKs, such as CDK2, CDK6, and CDK9. Inhibition of these kinases leads to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induces apoptosis.[1][2]

  • Targeting Receptor Tyrosine Kinases (RTKs): Some derivatives have been shown to inhibit RTKs like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4][5] By blocking these signaling pathways, the compounds can inhibit tumor angiogenesis, proliferation, and survival.

  • Induction of Apoptosis: Treatment with these compounds often leads to the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins, release of cytochrome c from the mitochondria, and activation of caspases.[4][6]

Data Presentation: In Vitro Anticancer Activity of a Representative Analog

The following table summarizes the in vitro anticancer activity of a representative 6-aryl-pyrimidine-2,4-diamine analog, compound Yfq07 (N4-(3-chloro-4-fluorophenyl)-N6-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine), against several non-small cell lung cancer (NSCLC) cell lines. This data is presented to illustrate the potential potency and selectivity of this class of compounds.

Cell LineCancer TypeIC50 (µM) of Yfq07Reference
H3255NSCLCData not specified[5]
A431Epidermoid CarcinomaData not specified[5]
HCC827NSCLCData not specified[5]
PC-9NSCLCData not specified[5]
H1975NSCLCData not specified[5]

Note: The original research article[5] states that compound Yfq07 exhibited a stronger activity against these cell lines compared to the reference compound AZD3759, but does not provide specific IC50 values in the abstract.

Experimental Protocols

Herein are detailed protocols for fundamental experiments to assess the anticancer properties of this compound in cancer cell line studies.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the medium with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.

  • Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Analysis by Western Blot

This protocol is for detecting the expression of key apoptosis-related proteins.

Materials:

  • Cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Mandatory Visualizations

G Hypothesized Signaling Pathway for 6-Aryl-pyrimidine-2,4-diamine Analogs cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Mitochondrion cluster_4 Nucleus cluster_5 Apoptotic Cascade Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) Growth_Factors->RTK Binds CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) RTK->CDK_Cyclin Activates signaling cascade Compound 6-Aryl-pyrimidine- 2,4-diamine Analog Compound->RTK Inhibits Compound->CDK_Cyclin Inhibits Bcl2 Bcl-2 Compound->Bcl2 Downregulates Rb Rb CDK_Cyclin->Rb Phosphorylates DNA_Replication DNA Replication & Cell Division CDK_Cyclin->DNA_Replication Promotes G1/S transition E2F E2F Rb->E2F Inhibits E2F->DNA_Replication Promotes Bax Bax Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization Cyto_c Cytochrome c Caspases Caspase Activation Cyto_c->Caspases Activates Mito->Cyto_c Releases Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothesized signaling pathway for 6-aryl-pyrimidine-2,4-diamine analogs.

G General Experimental Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Prep Prepare 6-(4-Fluorophenyl)pyrimidine- 2,4-diamine Stock Solution Start->Compound_Prep Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay IC50_Calc Calculate IC50 Value Viability_Assay->IC50_Calc Mechanism_Studies Mechanism of Action Studies IC50_Calc->Mechanism_Studies Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Apoptosis_WB Apoptosis Analysis (Western Blot) Mechanism_Studies->Apoptosis_WB Data_Analysis Data Analysis and Interpretation Cell_Cycle->Data_Analysis Apoptosis_WB->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols for the Quantification of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a key intermediate in pharmaceutical synthesis. The following methods are described: UV-Vis Spectrophotometry, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method suitable for the quantification of this compound in bulk form or simple formulations. The method is based on the principle that the compound absorbs light in the ultraviolet range.

Experimental Protocol

1.1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm.

  • Matched quartz cuvettes with a 1 cm path length.

1.2. Reagents and Materials:

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

1.3. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 1-20 µg/mL.

1.4. Sample Preparation:

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter.

  • Dilute the filtered solution with methanol to obtain a final concentration within the calibration range.

1.5. Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use methanol as the blank.

  • Record the UV spectrum of a working standard solution to determine the wavelength of maximum absorbance (λmax).

  • Measure the absorbance of the standard and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting the absorbance versus the concentration of the standard solutions.

  • Determine the concentration of the sample from the calibration curve.

Data Presentation
ParameterResult
λmax ~275 nm
Linearity Range 1 - 20 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis prep Sample Preparation (Dissolution & Dilution) measurement Spectrophotometric Measurement @ λmax prep->measurement std_prep Standard Preparation (Serial Dilution) std_prep->measurement calibration Calibration Curve Construction measurement->calibration quantification Quantification calibration->quantification

UV-Vis Spectrophotometry Workflow

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a more selective and sensitive method than UV-Vis spectrophotometry and is suitable for the quantification of this compound in the presence of impurities and in complex formulations. A reversed-phase HPLC method is typically employed.

Experimental Protocol

2.1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2.2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

2.3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

2.4. Preparation of Standard and Sample Solutions:

  • Follow the procedures outlined in the UV-Vis spectrophotometry section (1.3 and 1.4), using the mobile phase as the diluent. The recommended concentration range for the calibration curve is 0.5-50 µg/mL.

Data Presentation
ParameterExpected Result
Retention Time ~6-8 min
Linearity Range 0.5 - 50 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 1.5%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis sample_prep Sample Preparation (Dissolution, Dilution, Filtration) hplc_analysis HPLC-UV Analysis (Injection & Separation) sample_prep->hplc_analysis std_prep Standard Preparation (Serial Dilution) std_prep->hplc_analysis data_acq Data Acquisition (Chromatogram) hplc_analysis->data_acq quantification Quantification (Peak Area vs. Concentration) data_acq->quantification LCMS_Workflow cluster_prep Sample Preparation sample_collection Biological Sample (e.g., Plasma) is_addition Internal Standard Addition sample_collection->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Application of Pyrimidine Derivatives in Antimicrobial Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Pyrimidine, a fundamental heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] These compounds are integral to the structure of nucleic acids and various therapeutic agents, showcasing a broad spectrum of biological applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The structural versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to the development of novel derivatives with enhanced antimicrobial potency.[6][7][8]

The antimicrobial efficacy of pyrimidine derivatives has been demonstrated against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10][11][12] Several studies have reported the synthesis of novel pyrimidine-based compounds and their subsequent evaluation for antimicrobial activity, revealing promising candidates for the development of new anti-infective agents.[9][11][13][14]

The mechanism of action for the antimicrobial effects of pyrimidine derivatives is varied. Some derivatives have been found to inhibit essential bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), crucial for DNA replication and folic acid synthesis, respectively.[9] Another identified target is the FtsZ protein, which is essential for bacterial cell division.[6][15] By targeting these vital cellular processes, pyrimidine derivatives can effectively impede microbial growth and viability.

This document provides an overview of the application of pyrimidine derivatives in antimicrobial activity assays, including detailed protocols for common experimental procedures and a summary of quantitative data from recent studies.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial activity of selected pyrimidine derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM/ml or µg/ml and Inhibition Zone (IZ) in mm.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaReference Compound
S. aureus (MIC µM/ml)B. subtilis (MIC µM/ml)E. coli (MIC µM/ml)
9d 163542
9n 221825
9o 182022
9p 252830
S1 16.26--
S7 -17.3417.34
78g -Similar to AmpicillinSimilar to Ampicillin

Data sourced from multiple studies.[9][10]

Table 2: Antifungal Activity of Pyrimidine Derivatives

Compound IDC. albicansA. nigerReference Compound
MIC (µM) / IZ (mm)MIC (µM) / IZ (mm)Fluconazole (MIC µM / IZ mm)
9d 20.50 / 3522.30 / 3211.50–17.50 / 40
9n 18.60 / 3820.80 / 3511.50–17.50 / 40
9o 15.50 / 3618.50 / 3411.50–17.50 / 40
9p 22.40 / 3026.30 / 2711.50–17.50 / 40

Data sourced from a study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives.[9]

Experimental Protocols

Agar Disk Diffusion Method

This method is used for the qualitative assessment of antimicrobial activity.

Materials:

  • Test pyrimidine derivatives

  • Standard antibiotic discs (e.g., Ciprofloxacin)

  • Bacterial and fungal cultures

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Micropipettes

  • Incubator

Protocol:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Impregnate sterile filter paper discs with a known concentration of the test pyrimidine derivative solution.

  • Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the inhibition zone (in mm) around each disc.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used for the quantitative assessment of antimicrobial activity.

Materials:

  • Test pyrimidine derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial and fungal cultures

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Micropipettes

  • Spectrophotometer or plate reader

Protocol:

  • Prepare serial two-fold dilutions of the test pyrimidine derivatives and standard drugs in the appropriate broth medium in a 96-well microtiter plate.

  • Prepare a standardized microbial inoculum and add it to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.[16]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay is performed to determine if a compound is microbicidal or microbistatic.

Materials:

  • Results from the MIC assay

  • Agar plates (Mueller-Hinton or Sabouraud Dextrose)

  • Sterile micropipettes

  • Incubator

Protocol:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot the aliquot onto the surface of an appropriate agar plate.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony formation on the agar plate).[16][17]

Visualizations

Experimental_Workflow_Antimicrobial_Screening cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Pyrimidine Derivative Solutions disk_diffusion Agar Disk Diffusion Assay prep_compound->disk_diffusion broth_dilution Broth Microdilution Assay (MIC) prep_compound->broth_dilution prep_media Prepare Agar/Broth Media prep_media->disk_diffusion prep_media->broth_dilution prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->disk_diffusion prep_inoculum->broth_dilution measure_iz Measure Inhibition Zones (mm) disk_diffusion->measure_iz Incubation determine_mic Determine MIC broth_dilution->determine_mic Incubation determine_mbc_mfc Determine MBC/MFC determine_mic->determine_mbc_mfc Subculturing

Caption: Workflow for antimicrobial susceptibility testing of pyrimidine derivatives.

Mechanism_of_Action_Pyrimidine_Derivatives cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Cellular Processes pyrimidine Pyrimidine Derivatives dna_gyrase DNA Gyrase pyrimidine->dna_gyrase Inhibition dhfr DHFR pyrimidine->dhfr Inhibition ftsz FtsZ Protein pyrimidine->ftsz Inhibition dna_replication DNA Replication dna_gyrase->dna_replication folic_acid Folic Acid Synthesis dhfr->folic_acid cell_division Cell Division ftsz->cell_division bacterial_death Bacterial Cell Death / Growth Inhibition dna_replication->bacterial_death folic_acid->bacterial_death cell_division->bacterial_death

Caption: Potential mechanisms of antimicrobial action for pyrimidine derivatives.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of substituted pyrimidine derivatives. This powerful carbon-carbon bond-forming reaction is a cornerstone in medicinal chemistry and drug discovery, enabling the diversification of the pyrimidine scaffold, a privileged core found in numerous biologically active compounds.[1][2][3][4][5][6] This document outlines optimized reaction conditions, detailed experimental protocols, and key considerations for achieving high-yield synthesis of a wide array of pyrimidine-based molecules.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast range of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents.[6][7] The Suzuki-Miyaura cross-coupling reaction offers a versatile and highly efficient method for the arylation, heteroarylation, and vinylation of halogenated pyrimidines.[3][8][9] This reaction typically involves the palladium-catalyzed coupling of a halopyrimidine with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a base.[1][10] The electron-deficient nature of the pyrimidine ring generally makes halopyrimidines reactive substrates for this transformation.[2]

Recent advancements, including the use of microwave irradiation, have significantly reduced reaction times and improved yields, making this methodology even more attractive for high-throughput synthesis and library generation in drug discovery programs.[2][11]

Data Presentation: Optimized Reaction Conditions

The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. The following tables summarize optimized conditions for the coupling of various pyrimidine derivatives.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2][11]

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)TimeYield (%)
1Pd(PPh₃)₄ (0.5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (Microwave)15 min>95
2Pd(dppf)Cl₂ (5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (Microwave)15 min58
3Pd(OAc)₂ (5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (Microwave)15 min35
4PdCl₂(PPh₃)₂ (5)K₂CO₃ (3)1,4-Dioxane/H₂O (2:1)100 (Microwave)15 min42
5Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane70-8018-22 h60
6Pd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane70-8018-22 hGood

Data synthesized from multiple sources demonstrating the efficiency of microwave-assisted synthesis and comparison of different palladium catalysts.

Table 2: Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Arylboronic Acids [10]

EntryArylboronic AcidBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄ (2)1,4-Dioxane70-8018-2260
24-Methylphenylboronic acidK₃PO₄ (2)1,4-Dioxane70-8018-2275
34-Methoxyphenylboronic acidK₃PO₄ (2)1,4-Dioxane70-8018-2280
44-Chlorophenylboronic acidK₃PO₄ (2)1,4-Dioxane70-8018-2255
53-Nitrophenylboronic acidK₃PO₄ (2)1,4-Dioxane70-8018-2245

These results highlight the influence of electronic effects of the boronic acid substituent on the reaction yield.[10]

Experimental Protocols

Below are detailed protocols for representative Suzuki cross-coupling reactions of pyrimidine derivatives.

Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

This protocol describes a rapid and efficient method for the regioselective C4-arylation of 2,4-dichloropyrimidine using microwave irradiation.[2][5][11]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • 10 mL microwave reactor vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

  • Add 4 mL of 1,4-dioxane and 2 mL of degassed water to the vial.

  • Seal the vial with a cap and flush with argon or nitrogen.

  • Place the vial in the microwave reactor and irradiate the mixture at 100°C for 15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloropyrimidine.

Protocol 2: Conventional Suzuki Coupling of 5-Bromo-4,6-dichloropyrimidine Derivative

This protocol details a conventional heating method for the Suzuki coupling of a brominated pyrimidine derivative.[10]

Materials:

  • 5-(4-bromophenyl)-4,6-dichloropyrimidine

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (distilled)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Seal the flask, evacuate, and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the arylboronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), and distilled water (approximately 25% of the volume of dioxane).

  • Heat the reaction mixture to 70-80°C and stir for 18-22 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII OxAdd Oxidative Addition PdII_R2 R1-Pd(II)Ln-R2 PdII->PdII_R2 Transmetal Transmetalation Base Base Boronate [R2-B(OH)3]- Boronic R2-B(OH)2 PdII_R2->Pd0 RedElim Reductive Elimination Product R1-R2 Halide R1-X

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (Halopyrimidine, Boronic Acid, Base, Catalyst) B 2. Inert Atmosphere (Evacuate and backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Conventional Heating or Microwave) C->D E 5. Work-up (Extraction and Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols: In Vitro Assay Development for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(4-Fluorophenyl)pyrimidine-2,4-diamine belongs to the 2,4-diaminopyrimidine class of compounds, a scaffold known to be a "privileged structure" in medicinal chemistry. Derivatives of this core structure have been identified as potent inhibitors of various protein kinases, including Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinases (CDKs), and dihydrofolate reductase (DHFR).[1][2][3] These targets are critical in cell cycle regulation, signal transduction, and nucleotide synthesis, making them important in oncology and infectious disease research.

This document provides detailed protocols for developing and executing robust in vitro assays to characterize the biological activity of this compound. The following sections outline methodologies for a primary biochemical kinase assay, a secondary cell-based proliferation assay, and a target validation assay.

Application Note 1: Primary Biochemical Screening via Fluorescence Polarization (FP) Kinase Assay

Principle: Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in a homogeneous format, making it ideal for high-throughput screening (HTS).[4] The assay measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein. In this competitive binding assay, a fluorescent tracer designed to bind the ATP pocket of a kinase is displaced by an inhibitor compound. When the small tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the much larger kinase, its tumbling slows, leading to high polarization. An effective inhibitor like this compound will compete with the tracer for binding to the kinase, causing a decrease in the polarization signal.[5][6]

FP_Assay_Principle cluster_0 High Polarization (No Inhibitor) cluster_1 Low Polarization (Inhibitor Present) Kinase_H Kinase Tracer_H Tracer Kinase_H->Tracer_H Binding label_H Slow Tumbling High Polarization Kinase_L Kinase Inhibitor Compound Kinase_L->Inhibitor Binding Tracer_L Free Tracer label_L Fast Tumbling Low Polarization cluster_1 cluster_1 cluster_0 cluster_0

Caption: Principle of the competitive Fluorescence Polarization (FP) assay.
Experimental Protocol: FP Kinase Inhibition Assay

This protocol is a general template and should be optimized for the specific kinase target. Here, we use CDK9 as a hypothetical target.

Materials:

  • Recombinant CDK9/CycT1 enzyme

  • Fluorescently-labeled tracer (e.g., a broad-spectrum fluorescein-labeled kinase inhibitor)

  • Assay Buffer: 20 mM Tris, 200 mM NaCl, 0.05% β-mercaptoethanol, 0.1% Triton X-100, 5% glycerol, pH 7.5.[7]

  • This compound (test compound)

  • Known CDK9 inhibitor (positive control, e.g., Flavopiridol)

  • DMSO (vehicle)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Reagent Preparation:

    • Dilute CDK9/CycT1 enzyme to a working concentration (e.g., 2X final concentration of 10 nM) in Assay Buffer. The optimal concentration should be determined experimentally by titrating the enzyme against a fixed concentration of the tracer to find the KD.[5]

    • Dilute the fluorescent tracer to a working concentration (e.g., 2X final concentration of 5 nM) in Assay Buffer.

  • Assay Plate Setup:

    • Add 200 nL of the compound serial dilutions, DMSO (negative control), or positive control inhibitor to the wells of the 384-well plate.

    • Add 5 µL of the 2X CDK9/CycT1 enzyme solution to all wells except those designated for the "no enzyme" control. Add 5 µL of Assay Buffer to the "no enzyme" wells.

    • Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells. The final volume will be 10 µL.

  • Incubation & Measurement:

    • Shake the plate for 1 minute.

    • Incubate at room temperature for 3 hours, protected from light, to reach binding equilibrium.[7]

    • Measure fluorescence polarization on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Calculate the polarization (mP) values.

    • Normalize the data using the high control (DMSO only) and low control (saturating concentration of positive control inhibitor).

    • Plot the normalized % inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Panel

The table below presents hypothetical IC50 data for this compound against a panel of kinases, as would be generated from the FP assay.

Kinase TargetThis compound IC50 (nM)Control Inhibitor IC50 (nM)
CDK9/CycT14515 (Flavopiridol)
CDK2/CycA15025 (Roscovitine)
ALK85030 (Crizotinib)
GSK3β>10,000100 (CHIR-99021)
SRC>10,00050 (Dasatinib)

Application Note 2: Cell-Based Proliferation/Cytotoxicity Assay

Principle: Following primary biochemical screening, it is crucial to assess the compound's activity in a cellular context. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8] Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. A reduction in formazan production in treated cells indicates either reduced proliferation or increased cytotoxicity.[9]

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (Allow Attachment) seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_72h Incubate 72h (Drug Exposure) add_compound->incubate_72h add_mtt Add MTT Reagent to Each Well incubate_72h->add_mtt incubate_4h Incubate 4h (Formazan Formation) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance analyze_data Calculate GI50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Standard workflow for an MTT cell proliferation assay.
Experimental Protocol: MTT Proliferation Assay

Materials:

  • Human cancer cell line (e.g., HCT-116, a human colon cancer cell line)[2]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well, flat-bottom, clear plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment:

    • Prepare 2X final concentrations of the compound by serially diluting the stock solution in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-cell (medium only) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Hypothetical Anti-Proliferative Activity
Cell LineHistologyThis compound GI50 (µM)
HCT-116Colon Carcinoma0.25
MCF-7Breast Adenocarcinoma0.80
A549Lung Carcinoma1.50
PC-3Prostate Adenocarcinoma0.65
MRC-5Normal Lung Fibroblast>25

Overall Assay Development Strategy

The characterization of a novel compound follows a logical progression from broad screening to detailed mechanism-of-action studies. The initial step involves a primary biochemical assay to identify direct interactions with a purified target. Hits from this screen are then validated in cell-based assays to confirm activity in a physiological context and assess properties like cell permeability and cytotoxicity. Finally, target engagement and pathway modulation are confirmed using techniques like Western blotting.

Assay_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action (MoA) Studies primary_assay Biochemical Assay (e.g., FP Kinase Screen) - Determine IC50 secondary_assay Cell-Based Assay (e.g., MTT Proliferation) - Determine GI50 primary_assay->secondary_assay Validate Hits selectivity_assay Selectivity / Cytotoxicity (e.g., Normal Cell Line) secondary_assay->selectivity_assay Assess Specificity moa_assay Target Engagement Assay (e.g., Western Blot) - Confirm pathway inhibition secondary_assay->moa_assay Confirm Target

Caption: Logical workflow for in vitro assay development and compound characterization.

References

Application Notes and Protocols for the Study of Dihydrofolate Reductase (DHFR) Inhibition by 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Fluorophenyl)pyrimidine-2,4-diamine is a member of the 2,4-diaminopyrimidine class of compounds, which are recognized as potent inhibitors of the enzyme Dihydrofolate Reductase (DHFR). DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, making them vital for DNA synthesis and cellular replication.[1] The inhibition of DHFR disrupts these fundamental cellular processes, leading to cell death, particularly in rapidly dividing cells such as those found in cancerous tumors. This makes DHFR a significant therapeutic target in oncology.

The structural characteristics of this compound, particularly the 2,4-diaminopyrimidine core, suggest its potential as a selective inhibitor of DHFR. These application notes provide a comprehensive overview of the methodologies and protocols for studying the inhibitory effects of this compound on DHFR.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in public literature, the following table presents representative inhibitory concentrations (IC50) for structurally related 2,4-diaminopyrimidine derivatives against Dihydrofolate Reductase. This data serves as a valuable reference for anticipating the potency of this compound and for designing experimental parameters.

Compound IDTarget EnzymeIC50 (µM)OrganismReference
Trimetrexate (TMQ) DHFR0.0047Toxoplasma gondii[2]
Piritrexim (PTX) DHFR~0.005Pneumocystis carinii[2]
Compound 7 DHFR0.0047Toxoplasma gondii[2]
Compound 10 DHFR0.022Pneumocystis carinii[2]
Trimethoprim DHFR~0.005-0.01E. coli[3]

Signaling Pathway

The inhibitory action of this compound targets the Folate Biosynthesis pathway. By inhibiting DHFR, the compound blocks the regeneration of Tetrahydrofolate (THF) from Dihydrofolate (DHF). This depletion of the THF pool disrupts the synthesis of nucleotides (purines and thymidylate), which are essential for DNA replication and repair. The consequence is the induction of "thymineless death" in rapidly proliferating cells.

Folate_Biosynthesis_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP Cofactor for Thymidylate Synthase Purines Purine Synthesis THF->Purines Cofactor NADPH NADPH + H+ NADPH->DHFR NADP NADP+ dTMP dTMP (Thymidylate) dUMP->dTMP DNA DNA Synthesis & Repair dTMP->DNA Purines->DNA Inhibitor This compound Inhibitor->DHFR DHFR->THF Reduction DHFR->NADP DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Enzyme, & Inhibitor to Plate prep_buffer->add_reagents prep_enzyme Dilute DHFR Enzyme prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents prep_substrate Prepare DHF & NADPH start_reaction Initiate with DHF prep_substrate->start_reaction pre_incubate Pre-incubate (10-15 min) add_reagents->pre_incubate pre_incubate->start_reaction measure Kinetic Measurement (Abs @ 340nm) start_reaction->measure calc_rate Calculate Reaction Rates (V₀) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50

References

Application Notes and Protocols for In Vivo Studies with 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. This document outlines experimental designs for assessing anti-tumor efficacy, pharmacokinetic properties, and potential toxicities, based on the common applications of structurally similar pyrimidine derivatives.

Introduction

This compound belongs to the pyrimidine class of compounds, which are integral to numerous biological processes and form the backbone of many therapeutic agents. Pyrimidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The 2,4-diaminopyrimidine scaffold is a key pharmacophore in many kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors. The presence of a 4-fluorophenyl group often enhances binding affinity to target proteins. Given these structural features, a primary application for this compound is likely in oncology.

These protocols are designed to provide a robust framework for the initial in vivo characterization of this compound.

Potential Signaling Pathway

Based on the structure of this compound and the known targets of similar molecules, a plausible mechanism of action is the inhibition of a protein kinase involved in cell proliferation and survival. The diagram below illustrates a hypothetical signaling pathway that could be targeted.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->RAF Compound->PI3K

Caption: Hypothesized MAPK/PI3K-AKT signaling pathway inhibition.

Experimental Protocols

Anti-Tumor Efficacy in a Xenograft Model

This protocol describes a study to evaluate the in vivo anti-tumor activity of this compound in a subcutaneous xenograft model using a human cancer cell line.

3.1.1. Materials and Methods

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: A relevant human cancer cell line (e.g., U87 or U251 for glioblastoma, based on activity of similar compounds).

  • Test Compound: this compound, dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Positive Control: A standard-of-care chemotherapeutic agent for the selected cell line (e.g., temozolomide for glioblastoma).

  • Equipment: Calipers, analytical balance, gavage needles, syringes, sterile surgical instruments.

3.1.2. Experimental Workflow

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine synthesis. The content is structured to address specific issues encountered during experimental work.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via two primary routes. The selection of the route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

Synthetic_Routes cluster_0 Route A: Suzuki-Miyaura Cross-Coupling cluster_1 Route B: Guanidine-Based Cyclocondensation A1 2,4-Diamino-6-chloropyrimidine A_Reaction Pd Catalyst, Base A1->A_Reaction A2 4-Fluorophenylboronic acid A2->A_Reaction A_Product This compound A_Reaction->A_Product B1 Guanidine B_Reaction Base, Solvent B1->B_Reaction B2 4-(4-Fluorophenyl)-3-oxobutanenitrile (or equivalent β-keto nitrile) B2->B_Reaction B_Product This compound B_Reaction->B_Product Start Target Molecule Start->A_Product Synthesized via Start->B_Product Synthesized via

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Route A - Suzuki-Miyaura Cross-Coupling

This section addresses common issues when synthesizing this compound by coupling 2,4-diamino-6-chloropyrimidine with 4-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for a successful Suzuki-Miyaura coupling in this synthesis?

A1: The most critical parameters are the choice of palladium catalyst and ligand, the base, the solvent system, and ensuring an inert atmosphere.[1] The electron-deficient nature of the pyrimidine ring and the presence of amino groups can influence the reaction's success.[2]

Q2: My reaction is not proceeding to completion, and I observe unreacted 2,4-diamino-6-chloropyrimidine. What should I do?

A2: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: The amino groups on the pyrimidine ring can coordinate with the palladium catalyst, leading to deactivation.[2] Consider using a higher catalyst loading or a more robust catalyst system (e.g., a pre-catalyst with a Buchwald ligand).

  • Insufficient Base Strength/Solubility: The base is crucial for the transmetalation step. Ensure the base is strong enough and has some solubility in the reaction medium.[3] Bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]

  • Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. An optimal temperature is typically between 80-110 °C.[4]

Q3: I am observing a significant amount of a side product that appears to be just 2,4-diaminopyrimidine. What is happening?

A3: This is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5] This is more common with electron-deficient boronic acids.[3] To minimize this, you can try using milder bases (e.g., KF), ensuring anhydrous conditions, or protecting the boronic acid as a pinacol ester.[5]

Q4: The purification of my final product is difficult due to closely running spots on the TLC plate. How can I improve this?

A4: This could be due to the presence of homo-coupled products (from the boronic acid coupling with itself) or other impurities.[6] To improve purification, consider the following:

  • Optimize the stoichiometry of your reactants. Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to more side products.

  • After the reaction, perform an acid-base workup to remove any unreacted boronic acid.[6]

  • For column chromatography, use a solvent system with a gradient elution to better separate the product from impurities.

Troubleshooting Workflow for Low Yield

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Check_Completion Is the reaction going to completion? (Check by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete_Low_Yield Reaction Complete, Still Low Yield Check_Completion->Complete_Low_Yield Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Change Catalyst/Ligand - Use Stronger Base (K₃PO₄, Cs₂CO₃) Incomplete->Optimize_Conditions Check_Catalyst Check Catalyst Activity: - Use fresh catalyst - Degas solvent thoroughly - Ensure inert atmosphere Incomplete->Check_Catalyst Check_Side_Reactions Investigate Side Reactions Complete_Low_Yield->Check_Side_Reactions Protodeboronation Is Protodeboronation Occurring? (Formation of 2,4-diaminopyrimidine) Check_Side_Reactions->Protodeboronation Primary Concern Minimize_Protodeboronation Minimize Protodeboronation: - Use milder base (KF) - Use anhydrous conditions - Protect boronic acid Protodeboronation->Minimize_Protodeboronation Yes Purification_Loss Check for Purification Losses: - Optimize workup procedure - Adjust chromatography conditions Protodeboronation->Purification_Loss No

Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.

Troubleshooting Guide: Route B - Guanidine-Based Cyclocondensation

This approach involves the reaction of guanidine with a β-keto nitrile, such as 4-(4-fluorophenyl)-3-oxobutanenitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the guanidine-based synthesis of pyrimidines?

A1: Low yields in this type of cyclocondensation reaction often stem from the instability of the β-keto nitrile starting material, incomplete reaction, or the formation of side products due to competing reaction pathways.[7] The choice of base and solvent is also critical.

Q2: My β-keto nitrile precursor seems to be decomposing under the reaction conditions. How can I prevent this?

A2: β-keto nitriles can be susceptible to hydrolysis or other degradation pathways, especially under harsh basic conditions. Consider the following:

  • Use a milder base, such as sodium ethoxide or sodium methoxide, and control the reaction temperature carefully.

  • Add the guanidine solution to the β-keto nitrile precursor gradually to maintain a lower instantaneous concentration of the base.

  • Ensure that the reaction is carried out under anhydrous conditions if water is contributing to the degradation.

Q3: The reaction produces a complex mixture of products. What are the likely side reactions?

A3: Side reactions can include self-condensation of the β-keto nitrile, or alternative cyclization pathways.[7] To favor the desired pyrimidine formation:

  • Ensure the stoichiometry of guanidine to the β-keto nitrile is appropriate (a slight excess of guanidine is sometimes used).

  • The choice of solvent can influence the reaction outcome. Alcohols like ethanol or methanol are commonly used.[8]

Q4: How can I improve the purity of the product obtained from this reaction?

A4: The crude product from a guanidine cyclocondensation can often be purified by recrystallization. If the product is a solid, dissolving it in a hot solvent and allowing it to cool slowly can yield pure crystals. Acid-base extraction during the workup can also help remove unreacted starting materials and acidic or basic impurities.

Data Presentation: Optimization of Suzuki-Miyaura Coupling

The following tables provide a summary of typical conditions that can be optimized for the Suzuki-Miyaura coupling of 2,4-diamino-6-chloropyrimidine with 4-fluorophenylboronic acid.

Table 1: Catalyst Screening

Catalyst (1-5 mol%)Typical Yield (%)Notes
Pd(PPh₃)₄Moderate to GoodA common and effective catalyst, but can be sensitive to air and moisture.[4]
Pd(dppf)Cl₂Good to ExcellentOften provides good yields and is more robust than Pd(PPh₃)₄.[5]
Pd(OAc)₂ with a ligandVariableThe choice of ligand is critical for success. Buchwald ligands can be very effective.

Reaction Conditions: 2,4-diamino-6-chloropyrimidine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), Base (2.0 eq), Solvent, 80-100 °C.

Table 2: Base and Solvent Screening

BaseSolvent SystemTypical Yield (%)Notes
K₂CO₃1,4-Dioxane/H₂O (4:1)GoodA standard and often effective combination.[4]
K₃PO₄1,4-DioxaneGood to ExcellentA stronger base that can be beneficial, especially with less reactive chlorides.[9]
Cs₂CO₃Toluene or DMFGoodAnother effective base, often used in more challenging couplings.[1]
KFAnhydrous THFModerate to GoodA milder base that can help reduce protodeboronation.[5]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization.

  • Inert Atmosphere Setup: In a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2,4-diamino-6-chloropyrimidine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[1]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).[5]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Guanidine-Based Cyclocondensation

This protocol is a general guideline based on the synthesis of similar pyrimidines.[8]

  • Preparation of Guanidine Free Base: In a reaction flask, dissolve guanidine hydrochloride (1.1 mmol) in an anhydrous alcohol (e.g., ethanol). Add a solution of sodium ethoxide (1.1 mmol) in ethanol. A precipitate of sodium chloride will form.

  • Reaction Setup: In a separate flask, dissolve the β-keto nitrile precursor, 4-(4-Fluorophenyl)-3-oxobutanenitrile (1.0 mmol), in anhydrous ethanol.

  • Reaction: Add the filtered solution of guanidine free base to the β-keto nitrile solution. Heat the mixture to reflux for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure this compound.

Signaling Pathways and Experimental Workflows

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar_Pd_ArF Ar-Pd(II)-Ar' L₂ Transmetal->Ar_Pd_ArF RedElim Reductive Elimination Ar_Pd_ArF->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (2,4-diamino-6-chloropyrimidine) ArX->OxAdd ArF_BOH2 Ar'-B(OH)₂ (4-Fluorophenylboronic acid) ArF_BOH2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting low solubility issues with 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Troubleshooting Guides

Low aqueous solubility is a common challenge encountered when working with pyrimidine derivatives like this compound. The following guide provides strategies to address these issues.

Issue: Poor Solubility in Aqueous Solutions

Researchers often face difficulties in dissolving this compound in aqueous buffers for biological assays. This can lead to inconsistent results and reduced compound efficacy.

Initial Steps & Recommendations:

  • Co-solvent Systems: For many kinase inhibitors, a multi-component solvent system is effective. A common approach for in vivo studies is to first dissolve the compound in a strong organic solvent and then dilute it in a vehicle containing co-solvents and surfactants.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly pH-dependent. Since this compound has basic amino groups, adjusting the pH to a more acidic range can increase its solubility.

  • Temperature Control: Gently warming the solution can aid in dissolution. However, it is crucial to monitor the temperature to avoid compound degradation.

Quantitative Solubility Data (Estimated)

SolventEstimated SolubilityRemarks
Water Moderately SolubleSolubility is expected to increase with a decrease in pH.
Ethanol More Soluble than in WaterA common solvent for creating stock solutions.
Methanol More Soluble than in WaterAnother suitable solvent for stock solutions.
DMSO Highly SolubleOften used as the primary solvent for initial dissolution.

Experimental Protocol: Preparation of a Stock Solution and Aqueous Formulation

This protocol describes a general method for preparing a stock solution of this compound in DMSO and a subsequent aqueous formulation suitable for in vitro or in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or sterile water

  • Sterile vials and tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound and place it in a sterile vial.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex and/or sonicate the mixture until the compound is completely dissolved, resulting in a clear solution.

  • Aqueous Formulation Preparation (Example for in vivo studies):

    • In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle formulation is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Saline or sterile water

    • To prepare the final dosing solution, first add the required volume of the DMSO stock solution to the tube.

    • Add the PEG300 and Tween 80, and vortex thoroughly.

    • Finally, add the saline or sterile water and vortex again to ensure a homogenous solution or suspension. Prepare this formulation fresh daily.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I dilute my DMSO stock solution in an aqueous buffer. What should I do?

A1: This phenomenon, known as "crashing out," is common for compounds with low aqueous solubility.[1] To mitigate this, consider the following:

  • Optimize the Co-solvent System: Use a vehicle that includes co-solvents like PEG300 and a surfactant like Tween 80 to maintain solubility upon dilution.[1]

  • Lower the Final Concentration: If your experimental design permits, working with a lower final concentration of the compound may prevent precipitation.[1]

  • Use a Surfactant: The addition of a biocompatible surfactant can help to keep the compound in solution.[1]

  • Adjust the pH: For basic compounds like this, acidifying the aqueous buffer can improve solubility.[1]

Q2: Could the poor solubility of my compound be affecting my in vivo study results?

A2: Absolutely. Poor aqueous solubility is a major contributor to low and variable oral bioavailability. If the compound does not dissolve adequately in gastrointestinal fluids, its absorption will be limited. Advanced formulation strategies to consider include:

  • Lipid-Based Formulations: Encapsulating the compound in systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance oral absorption.[1][2]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[1]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can improve bioavailability.[1]

  • Amorphous Solid Dispersions: Converting the crystalline compound to a more soluble amorphous form by dispersing it in a polymer matrix can enhance its dissolution rate.[1]

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C for several months, but it is advisable to prepare fresh aqueous formulations daily.

Visualizations

Troubleshooting Workflow for Low Solubility

The following diagram outlines a logical workflow for addressing solubility issues with this compound.

TroubleshootingWorkflow start Start: Low Solubility Observed check_purity Verify Compound Purity and Identity (e.g., NMR, LC-MS) start->check_purity solvent_screen Perform Small-Scale Solubility Screen check_purity->solvent_screen is_soluble Is Solubility Sufficient in a Suitable Solvent System? solvent_screen->is_soluble use_cosolvent Optimize Co-solvent System (e.g., DMSO, PEG300, Tween 80) is_soluble->use_cosolvent No end_success Proceed with Experiment is_soluble->end_success Yes is_solubility_improved Solubility Improved? use_cosolvent->is_solubility_improved adjust_ph Adjust pH of Aqueous Medium (Acidic for this compound) adjust_ph->is_solubility_improved increase_temp Gently Increase Temperature (with caution for stability) increase_temp->is_solubility_improved advanced_formulation Consider Advanced Formulations: - Lipid-Based Systems (SEDDS) - Cyclodextrin Complexation - Nanoparticle Formulations - Amorphous Solid Dispersions is_solubility_improved->advanced_formulation No is_solubility_improved->end_success Yes advanced_formulation->end_success end_reassess Re-evaluate Experimental Design or Compound Analogs advanced_formulation->end_reassess SignalingPathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Inhibitor 6-(4-Fluorophenyl) pyrimidine-2,4-diamine (Potential Inhibitor) Inhibitor->Dimerization Inhibits

References

Technical Support Center: Synthesis of 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of 2,4-diaminopyrimidine derivatives. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

Q1: My reaction to form 2,4-diamino-6-hydroxypyrimidine from guanidine and ethyl cyanoacetate is giving a low yield. What are the common causes?

A1: Low yields in this condensation reaction can stem from several factors:

  • Incomplete reaction: Ensure the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC). The reaction typically requires refluxing for several hours.

  • Improper pH during workup: The pH of the solution during product precipitation is crucial. Acidifying the aqueous solution of the sodium salt of the product with acetic acid to a pH of around 7 is often optimal for maximizing precipitation.[1] Using a strong acid like HCl can lead to the formation of the more soluble hydrochloride salt, thus reducing the isolated yield.[2]

  • Purity of reagents: Ensure that the guanidine and ethyl cyanoacetate are of high purity. Impurities can lead to side reactions.

  • Base selection and handling: Sodium ethoxide or sodium methoxide are commonly used bases. It is important to use a freshly prepared solution or a high-quality commercial source to ensure its reactivity.

Q2: I am struggling with the purification of my 2,4-diaminopyrimidine derivative. It seems to be very water-soluble. How can I effectively isolate and purify my product?

A2: The basic amino groups in 2,4-diaminopyrimidine derivatives can readily form hydrochloride salts during workup, which are often highly soluble in water, making extraction and crystallization difficult.[3] Here are some strategies to overcome this:

  • Conversion to a less soluble salt: If you have the hydrochloride salt, you can convert it to a less soluble salt, such as a sulfate salt. This can be achieved by adding a concentrated solution of sodium sulfate or sulfuric acid to the aqueous solution of the hydrochloride salt, which will precipitate the less soluble sulfate salt.[3]

  • pH adjustment: Carefully neutralizing the reaction mixture to the isoelectric point of the compound can minimize its solubility in water and facilitate precipitation or extraction.

  • Solvent extraction: Use a suitable organic solvent for extraction. For less polar derivatives, ethyl acetate is a common choice. For more polar compounds, a mixture of solvents or a more polar solvent might be necessary.

  • Chromatography: If crystallization is challenging, column chromatography on silica gel or a suitable alternative stationary phase can be an effective purification method. The choice of eluent will depend on the polarity of your derivative.

Q3: During the chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃), I am getting a dark-colored, impure product. How can I improve this step?

A3: Chlorination with POCl₃ is a common method but can present challenges. Here are some tips for a cleaner reaction:

  • Control of temperature and reaction time: The reaction temperature and duration are critical. Overheating or prolonged reaction times can lead to the formation of byproducts and decomposition. Monitor the reaction progress by TLC.

  • Quenching procedure: The quenching of excess POCl₃ is highly exothermic and must be done carefully. Slowly and cautiously adding the reaction mixture to ice water is a standard procedure.[4] Some protocols suggest quenching with an alcohol, which can be a safer alternative.

  • Workup and purification: After quenching, adjusting the pH of the aqueous solution to basic (around pH 8-9) with a base like NaOH or ammonia water is necessary to liberate the free base of the product for extraction with an organic solvent like ethyl acetate.[4][5] In some cases, the product can be obtained in high purity without the need for column chromatography by careful control of the reaction and workup conditions.[4]

Q4: I am performing a Suzuki coupling reaction on a halogenated 2,4-diaminopyrimidine derivative, and the reaction is either not working or giving a low yield. What could be the problem?

A4: Suzuki coupling reactions with electron-rich diaminopyrimidine systems can be challenging. Here are some common pitfalls and troubleshooting tips:

  • Catalyst deactivation: The amino groups on the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. Using a higher catalyst loading or selecting a more robust catalyst system (e.g., with specialized phosphine ligands) can help.

  • Choice of halide: The reactivity of the halide is crucial. Iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a bromide or chloride and the reaction is sluggish, consider converting the starting material to the corresponding iodide.

  • Reaction conditions: Optimization of the base, solvent, and temperature is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A variety of solvent systems can be used, often including a mixture of an organic solvent (like dioxane, toluene, or DMF) and water. Microwave-assisted heating can sometimes improve yields and reduce reaction times.

  • Boronic acid quality: Ensure the boronic acid is pure and not degraded. Using a slight excess of the boronic acid can sometimes be beneficial.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4-Diamino-6-hydroxypyrimidine

Guanidine SaltBaseSolventReaction Time (h)Yield (%)Reference
Guanidine HydrochlorideSodium EthoxideEthanol280-82[6]
Guanidine NitrateSodium MethoxideMethanol495[7]

Table 2: Yields of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine

Chlorinating AgentCatalystQuenching AgentWorkupYield (%)Reference
POCl₃NoneIce WaterExtraction with Ethyl Acetate85[4]
POCl₃NoneEthanolNeutralization and Extraction82[5]
POCl₃DiisopropylethylamineNot specifiedNot specifiedHigh[1]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine [6]

  • Preparation of Sodium Ethoxide Solution: In a round-bottomed flask equipped with a reflux condenser and a drying tube, dissolve 23 g (1 g-atom) of sodium in 250 mL of anhydrous ethanol.

  • Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.

  • Preparation of Guanidine Solution: In a separate flask, prepare another solution of sodium ethoxide using 23 g of sodium and 250 mL of anhydrous ethanol. To this solution, add 97 g (1.02 moles) of guanidine hydrochloride.

  • Filtration: Filter the resulting mixture to remove the precipitated sodium chloride.

  • Condensation Reaction: Add the clear filtrate containing guanidine to the solution of ethyl sodiocyanoacetate. Heat the mixture under reflux for 2 hours.

  • Workup: Evaporate the solvent to dryness. Dissolve the solid residue in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.

  • Isolation: Cool the solution to allow the product to crystallize. Collect the yellow needles by filtration. This should yield 101–103 g (80–82%) of 2,4-diamino-6-hydroxypyrimidine.

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine [4]

  • Reaction Setup: In a suitable reaction vessel, add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride (POCl₃).

  • Heating: Stir the mixture at 97 °C for 17 hours.

  • Quenching: Slowly and carefully add the reaction mixture to ice water with stirring.

  • Hydrolysis: Stir the resulting solution at 90 °C for 1 hour.

  • Neutralization and Extraction: Adjust the pH of the solution to 8 with NaOH. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product as a white solid (0.97 g, 85% yield).

Mandatory Visualization

experimental_workflow cluster_synthesis1 Synthesis of 2,4-Diamino-6-hydroxypyrimidine cluster_synthesis2 Synthesis of 2,4-Diamino-6-chloropyrimidine cluster_derivatization Derivatization (e.g., Suzuki Coupling) start1 Guanidine + Ethyl Cyanoacetate step1 Condensation with Base (e.g., NaOEt in EtOH) start1->step1 product1 2,4-Diamino-6-hydroxypyrimidine step1->product1 step2 Chlorination with POCl₃ product1->step2 Input product2 2,4-Diamino-6-chloropyrimidine step2->product2 step3 Suzuki Coupling (Pd Catalyst, Base) product2->step3 Input start3 Aryl Boronic Acid start3->step3 product3 Functionalized 2,4-Diaminopyrimidine Derivative step3->product3

Caption: A typical experimental workflow for the synthesis of 2,4-diaminopyrimidine derivatives.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions pitfall Common Pitfall: Low Yield / Impure Product cause1 Incomplete Reaction pitfall->cause1 cause2 Improper Workup (pH) pitfall->cause2 cause3 Reagent Purity pitfall->cause3 cause4 Catalyst Deactivation pitfall->cause4 solution1 Reaction Monitoring (TLC) cause1->solution1 solution2 Optimize pH cause2->solution2 solution3 Use High Purity Reagents cause3->solution3 solution4 Optimize Catalyst System cause4->solution4

Caption: Logical relationship between common pitfalls, their causes, and troubleshooting solutions.

kinase_inhibition_pathway cluster_kinase Kinase Activity kinase Kinase (e.g., CDK7, MK2, PAK4) product Phosphorylated Substrate kinase->product atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Cycle Progression, Inflammation) product->downstream inhibitor 2,4-Diaminopyrimidine Derivative (Inhibitor) inhibitor->kinase Binds to ATP-binding site blocked Inhibition of Downstream Signaling downstream->blocked

Caption: General signaling pathway illustrating the inhibition of kinases by 2,4-diaminopyrimidine derivatives.

References

Technical Support Center: Optimizing Suzuki Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of chloropyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with a chloropyrimidine substrate failing or giving a very low yield?

A1: Low yields or reaction failure with chloropyrimidines in Suzuki coupling can be attributed to several factors. The primary reasons include the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, which makes the initial oxidative addition step more challenging.[1] Other common causes include:

  • Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2] Additionally, the active Pd(0) species is sensitive to oxygen, and exposure to air can lead to the formation of inactive palladium oxides.[3][4]

  • Ineffective Catalyst System: Standard ligands like triphenylphosphine (PPh₃) may be ineffective for the more challenging coupling of chloropyrimidines.[5]

  • Inappropriate Base: The choice and quality of the base are crucial. The base may be too weak, impure, or not sufficiently soluble in the reaction medium to facilitate the vital transmetalation step.[5]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield of the desired product.[6]

Q2: What are the most common side reactions in the Suzuki coupling of chloropyrimidines and how can they be minimized?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by water and base, especially at elevated temperatures.[6] To minimize this, you can:

    • Use more stable boron reagents like pinacol esters (Bpin) or trifluoroborate salts.[1]

    • Employ milder bases such as K₃PO₄ or KF.[6]

    • Consider running the reaction under anhydrous conditions.[6]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen. To reduce homocoupling:

    • Ensure thorough degassing of all solvents and the reaction mixture.

    • Use a Pd(0) source directly or an efficient precatalyst system to ensure rapid conversion to the active catalyst.[1]

Q3: How do I choose the right catalyst and ligand for coupling with a chloropyrimidine?

A3: Due to the lower reactivity of chloropyrimidines, highly active catalyst systems are often required.[1] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[7]

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective. Buchwald's dialkylbiaryl phosphine ligands, such as XPhos and SPhos, are widely recognized for their ability to promote the coupling of challenging substrates like aryl chlorides.[8][9] N-heterocyclic carbenes (NHCs) can also be very effective.[1]

  • Catalyst Precursors: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[7][9] When using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.

Q4: Can I run the Suzuki coupling of chloropyrimidines under aerobic conditions?

A4: It is highly discouraged. The catalytic cycle of the Suzuki-Miyaura reaction involves a sensitive Pd(0) species that is susceptible to oxidation.[3] The presence of oxygen can lead to the formation of catalytically inactive palladium oxides and the oxidation of phosphine ligands, both of which will quench the reaction and lead to low yields.[3][4] Therefore, maintaining an inert atmosphere by excluding oxygen and moisture is paramount for achieving high yields and reproducible results.[1][3]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: The reaction is not proceeding; starting material remains unreacted.

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium source and ligand are of high quality and have been stored correctly under an inert atmosphere.[6] For chloropyrimidines, switch to a more active catalyst system, such as one with a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos) or an NHC ligand.[1][5]
Oxygen Contamination Thoroughly degas all solvents and the reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[3][5] Ensure all reaction manipulations are performed under a positive pressure of inert gas.[3]
Inappropriate Base The base may be too weak or not soluble enough. For challenging couplings with chloropyrimidines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[7][9] Ensure the base is finely powdered and of high purity.
Low Reaction Temperature Aryl chlorides often require higher reaction temperatures (typically 80-110 °C) to facilitate the rate-determining oxidative addition step.[5][7] Consider screening a range of temperatures.

Problem 2: The reaction is messy, with a complex mixture of byproducts.

Potential Cause Suggested Solution
Homocoupling of Boronic Acid This is often caused by oxygen. Ensure rigorous exclusion of air from the reaction.
Protodeboronation This side reaction is prevalent with electron-deficient boronic acids.[6] Consider switching to a more stable boronic ester (e.g., pinacol ester) or using a milder base like KF or K₃PO₄.[1][6]
Decomposition of Starting Material or Product The reaction temperature may be too high, or the base may be too strong.[3] Try lowering the reaction temperature or screening milder bases.
Non-optimal Reaction Conditions A systematic screening of different bases, solvents, and temperatures may be necessary to find the optimal conditions for your specific substrates.[3]

Problem 3: I am observing dehalogenation of my chloropyrimidine.

Potential Cause Suggested Solution
Reaction Conditions Dehalogenation can be a significant side reaction.[10] The choice of catalyst, ligand, and base can influence the extent of dehalogenation.
Substrate Properties The electronic properties of the pyrimidine ring and the nature of the substituents can affect the propensity for dehalogenation.[10][11]
Optimization Required A careful optimization of the reaction conditions may be required. In some cases, chloro- and bromo-derivatives have shown a lower tendency for dehalogenation compared to iodo-derivatives.[10][11]

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions that can be used as a starting point for the optimization of Suzuki coupling with chloropyrimidines.

Table 1: Recommended Catalyst and Ligand Systems

Catalyst PrecursorLigandCatalyst Loading (mol%)Notes
Pd(OAc)₂SPhos2 - 4A robust Buchwald ligand-based system, often showing high reactivity and functional group tolerance.[4]
Pd₂(dba)₃XPhos2 - 4Another highly effective Buchwald ligand for challenging couplings.[9]
Pd(PPh₃)₄-5A traditional catalyst, which may be effective for more reactive chloropyrimidines.[2]
PdCl₂(dppf)-3 - 5Can be effective, with the dppf ligand providing good stability.[12]

Table 2: Common Bases and Solvents

BaseEquivalentsSolvent SystemTemperature (°C)
K₃PO₄2 - 31,4-Dioxane/Water, Toluene/Water80 - 110
K₂CO₃2 - 31,4-Dioxane/Water, DMF, Acetonitrile70 - 100
Cs₂CO₃2 - 31,4-Dioxane, Toluene80 - 110
KF2 - 3THF50 - 70

Experimental Protocols

General Procedure for Suzuki Coupling of a Chloropyrimidine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Chloropyrimidine (1.0 mmol)

  • Arylboronic acid or ester (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base.[4]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][7]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.[7]

  • Solvent Addition: Add the degassed solvent via syringe.[1][4]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3][4]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Aryl-Pd(II)L2-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_ArylR Aryl-Pd(II)L2-R Transmetal->PdII_ArylR RedElim Reductive Elimination PdII_ArylR->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents Check Reagent Quality (Purity, Storage) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert optimize_catalyst Optimize Catalyst System (Bulky Ligand, Precatalyst) check_inert->optimize_catalyst optimize_base Screen Bases (K₃PO₄, Cs₂CO₃, KF) optimize_catalyst->optimize_base optimize_temp Optimize Temperature (80-110 °C) optimize_base->optimize_temp side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation) optimize_temp->side_reactions homocoupling Homocoupling Observed? side_reactions->homocoupling protodeboronation Protodeboronation Observed? side_reactions->protodeboronation homocoupling->protodeboronation No improve_degassing Improve Degassing Procedure homocoupling->improve_degassing Yes use_boronic_ester Use Boronic Ester or Milder Base protodeboronation->use_boronic_ester Yes success Improved Yield protodeboronation->success No improve_degassing->success use_boronic_ester->success

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling.

Experimental_Workflow setup 1. Add Solids to Flask (Chloropyrimidine, Boronic Acid, Base) purge 2. Purge with Inert Gas (Evacuate & Backfill 3x) setup->purge add_catalyst 3. Add Catalyst & Ligand purge->add_catalyst add_solvent 4. Add Degassed Solvent add_catalyst->add_solvent heat 5. Heat Reaction (e.g., 80-110 °C) add_solvent->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Aqueous Work-up (Dilute, Extract, Dry) monitor->workup purify 8. Purify Crude Product (Column Chromatography) workup->purify

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

How to overcome resistance in cell lines treated with pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when cell lines develop resistance to pyrimidine inhibitors.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to a DHODH inhibitor (e.g., Brequinar, Leflunomide). What is the most likely mechanism of resistance?

A1: The most common mechanism is the upregulation of the pyrimidine salvage pathway. When the de novo synthesis pathway is blocked by a DHODH inhibitor, cancer cells can compensate by importing and utilizing extracellular pyrimidines (uridine and cytidine) to produce the necessary nucleotides for DNA/RNA synthesis and cell proliferation.[1][2] Another possibility, though less common for this specific inhibitor class, is the overexpression of drug efflux pumps like P-glycoprotein (P-gp).

Q2: How can I confirm that the pyrimidine salvage pathway is responsible for the observed resistance?

A2: You can test this hypothesis by combining your DHODH inhibitor with an inhibitor of the equilibrative nucleoside transporter 1/2 (ENT1/2), such as dipyridamole.[1][2] If the combination restores sensitivity to the DHODH inhibitor, it strongly suggests that the salvage pathway is the primary resistance mechanism. A metabolomics analysis tracking the flux of labeled glutamine or uridine can also definitively show which pathway is active.

Q3: What are the main strategies to overcome resistance to pyrimidine inhibitors like 5-Fluorouracil (5-FU)?

A3: Resistance to 5-FU is complex but can be overcome using several strategies:

  • Combination Chemotherapy: Combining 5-FU with other agents like irinotecan or cisplatin can be effective.[3]

  • Targeting Efflux Pumps: If resistance is mediated by ATP-binding cassette (ABC) transporters, using an inhibitor for these pumps can restore sensitivity.

  • Targeting Metabolism: Since some 5-FU resistant cells exhibit increased glucose uptake, inhibiting glucose transporters like GLUT1 may re-sensitize them to 5-FU.[4]

  • Exploiting Collateral Sensitivity: Sometimes, the development of resistance to one drug makes the cells hypersensitive to another.[5][6][7] For example, cells resistant to taxanes may show increased sensitivity to pyrimidine inhibitors. Identifying these vulnerabilities is a key strategy.

Q4: What is a Combination Index (CI) and how do I interpret it?

A4: The Combination Index (CI) is a quantitative measure of the interaction between two drugs, based on the Chou-Talalay method.[8][9][10] It is calculated using software like CompuSyn. The interpretation is as follows:

  • CI < 1: Synergism (the combined effect is greater than the sum of the individual effects).

  • CI = 1: Additive effect (the combined effect is equal to the sum of the individual effects).

  • CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).

Troubleshooting Guides

Problem 1: Inconsistent results in synergy experiments.
Possible Cause Recommended Solution
Incorrect Drug Ratio The Chou-Talalay method is most robust when a constant ratio of the two drugs (based on their individual IC50 values) is used across a serial dilution.[9][11] Ensure your experimental design maintains this constant ratio.
Inaccurate Viability Assay Ensure your cell viability assay (e.g., MTT, CCK-8) is linear in the cell density range you are using. Seed cells at a density that allows for logarithmic growth throughout the drug incubation period.
Data Analysis Errors Use dedicated software like CompuSyn for calculating the Combination Index. Manually calculating CI can be prone to errors. Ensure the "fraction affected" (Fa) values entered into the software are accurate (Fa = 1 - fraction of surviving cells).[8][11]
Problem 2: Difficulty establishing a stable resistant cell line.
Possible Cause Recommended Solution
Drug Concentration Too High Starting with a high drug concentration (e.g., above the IC50) can cause massive cell death, leaving no surviving clones to develop resistance. Begin treatment with a sub-lethal dose (e.g., IC10-IC25) and increase the concentration gradually.[2][12][13]
Inconsistent Drug Exposure Resistance development requires continuous selective pressure. Maintain a consistent drug concentration in the culture medium, changing the medium every 2-3 days.[14]
Loss of Resistant Phenotype Some resistant cell lines can revert to a sensitive phenotype if the drug is withdrawn for an extended period. Periodically re-test the IC50 to confirm resistance and consider maintaining a low dose of the drug in the culture medium.[15]

Quantitative Data on Combination Strategies

Table 1: Synergistic Effect of DHODH and ENT Inhibitor Combination

This table shows the IC50 values for the DHODH inhibitor Brequinar (BREQ) alone and in combination with the ENT1/2 inhibitor Dipyridamole (DPM) in different cancer cell lines. The data demonstrates that inhibiting the pyrimidine salvage pathway can sensitize cells to DHODH inhibition.

Cell LineIC50 BREQ (μM)IC50 DPM (μM)IC50 BREQ + DPM (1 μM)Fold Change in BREQ Potency
HCT 116 (Colon)0.015> 500.0072.1x
HT-29 (Colon)> 50> 5029N/A
MIA PaCa-2 (Pancreas)> 50> 5038N/A
Data adapted from ACS Pharmacology & Translational Science, 2020.[2]
Table 2: Re-sensitization of 5-FU-Resistant Cells

This table illustrates the IC50 values for 5-Fluorouracil (5-FU) in a parental canine mammary tumor cell line (CMT7364) and its 5-FU resistant derivative (CMT7364/5-FU). It also shows the cross-resistance to other common chemotherapeutic agents.

DrugParental IC50 (ng/mL)Resistant IC50 (ng/mL)Resistance Factor (RF)
5-Fluorouracil (5-FU) 31.9 ± 1.2165.2 ± 3.45.2
Doxorubicin (ADR)18.7 ± 0.940.1 ± 1.52.1
Cisplatin (DDP)100.5 ± 2.5255.7 ± 5.62.5
Vincristine (VCR)2.1 ± 0.15.9 ± 0.32.8
Data adapted from Establishment of 5-Fluorouracil-resistant canine mammary tumor cell line, 2016.

Experimental Protocols

Protocol 1: Establishment of a Drug-Resistant Cell Line

This protocol describes a stepwise method for generating a pyrimidine inhibitor-resistant cell line.

1. Determine Initial IC50:

  • Seed the parental cell line in 96-well plates.

  • Treat with a range of drug concentrations for 72 hours.

  • Perform a cell viability assay (e.g., CCK-8, MTT) to determine the IC50 value.[16]

2. Initiate Resistance Induction:

  • Culture parental cells in a medium containing the pyrimidine inhibitor at a starting concentration of IC10 or IC25.[2]

  • Change the medium with the fresh drug every 2-3 days.

  • Passage the cells when they reach 70-80% confluency.

3. Stepwise Dose Escalation:

  • Once the cells have adapted and are proliferating steadily (typically 2-4 weeks), increase the drug concentration by 1.5 to 2.0-fold.[13]

  • Monitor the cells for signs of stress and allow them to recover and resume normal proliferation before the next dose increase.

  • It is recommended to cryopreserve cells at each adapted concentration stage.[14]

4. Confirm Resistance:

  • After several months of continuous culture (typically 3-6 months), withdraw the drug for 1-2 weeks.

  • Re-evaluate the IC50 of the selected cell line and compare it to the parental line. A 3 to 10-fold increase in IC50 is generally considered evidence of resistance.[13]

5. Maintenance of Resistant Line:

  • The stability of the resistant phenotype varies. Some lines remain resistant without the drug, while others require continuous culture in a maintenance dose of the inhibitor.[15]

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction & Escalation cluster_2 Phase 3: Confirmation & Maintenance P1 Seed Parental Cells P2 Treat with Drug (Serial Dilution) P1->P2 P3 72h Incubation P2->P3 P4 Viability Assay (MTT / CCK-8) P3->P4 P5 Calculate IC50 P4->P5 R1 Culture in Medium + Drug (IC10-IC25) P5->R1 Inform Starting Conc. R2 Monitor & Passage Cells (2-4 weeks) R1->R2 R3 Increase Drug Conc. (1.5x - 2.0x) R2->R3 R4 Repeat Cycle (3-6 months) R3->R4 R4->R2 Allow Adaptation C1 Withdraw Drug (1-2 weeks) R4->C1 End of Escalation C2 Re-determine IC50 of Selected vs. Parental Cells C1->C2 C3 Confirm Resistance (>3x IC50 increase) C2->C3 C4 Cryopreserve & Maintain Resistant Stock C3->C4

Protocol 2: Synergy Analysis using the Chou-Talalay Method

This protocol outlines how to assess the synergistic interaction between two drugs.

1. Determine Individual IC50s:

  • Following Protocol 1, Step 1, determine the IC50 for Drug A and Drug B individually in your cell line of interest.

2. Prepare Combination Drugs at a Constant Ratio:

  • The ideal ratio is the ratio of their IC50s (e.g., if IC50 of Drug A is 10 nM and Drug B is 20 nM, the ratio is 1:2).

  • Prepare a high-concentration stock solution of the drug combination mixed at this fixed ratio.

3. Set up Experiment:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Create three treatment groups: Drug A alone, Drug B alone, and the Drug A+B combination.

  • For each group, perform a serial dilution from a high concentration down to a low concentration.

  • Include untreated control wells.

4. Data Collection:

  • After 72 hours of incubation, perform a cell viability assay.

  • Calculate the fraction of cells affected (Fa) for each concentration, where Fa = 1 – (OD of treated well / OD of control well).

5. Data Analysis with CompuSyn Software:

  • Download and install the free CompuSyn software.[17]

  • Enter the experimental data:

    • For Drug A and Drug B, enter the dose and the corresponding Fa value.

    • For the combination, enter the total dose (Dose A + Dose B) and the corresponding Fa value.[11]

  • The software will automatically calculate the key parameters (Dm, m, r) and generate a Combination Index (CI) plot and an isobologram.

  • Analyze the Fa-CI plot: CI values less than 1 indicate synergy at that effect level.[8][9]

G cluster_prep Step 1: Preparation cluster_exp Step 2: Experiment cluster_analysis Step 3: Data Analysis P1 Determine IC50 for Drug A and Drug B Individually P2 Prepare Drug A+B Combo Stock at Fixed Ratio (Ratio = IC50_A : IC50_B) P1->P2 E2 Treat with Serial Dilutions: - Drug A alone - Drug B alone - Drug A+B Combo P2->E2 E1 Seed Cells in 96-well Plate E1->E2 E3 Incubate for 72h E2->E3 E4 Perform Viability Assay E3->E4 A1 Calculate Fraction Affected (Fa) for each concentration E4->A1 A2 Enter Dose-Fa data into CompuSyn Software A1->A2 A3 Generate Report: - Fa-CI Plot - Isobologram A2->A3 A4 Interpret Results: CI < 1 -> Synergy CI = 1 -> Additive CI > 1 -> Antagonism A3->A4

Protocol 3: Metabolite Extraction for Pyrimidine Pathway Analysis

This protocol provides a method for quenching metabolism and extracting metabolites from cultured cells for LC-MS analysis.

1. Cell Culture and Quenching:

  • Culture cells to ~80-90% confluency in a 6-well plate or 10 cm dish.

  • To rapidly halt metabolic activity, remove the culture medium and immediately wash the cells twice with ice-cold PBS.

  • Snap freeze the cell monolayer by adding liquid nitrogen directly to the plate for 1-2 minutes.[18]

2. Metabolite Extraction:

  • Before the liquid nitrogen fully evaporates, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) to the plate.[19][20]

  • Place the plate on dry ice.

  • Use a cell scraper to scrape the frozen cells into the extraction solvent.

  • Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

3. Sample Processing:

  • Vortex the tube vigorously for 1 minute.

  • Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.[18]

  • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

4. Preparation for LC-MS:

  • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for injection into the LC-MS system.

  • The sample is now ready for analysis of pyrimidine pathway intermediates like N-carbamoyl-L-aspartate, dihydroorotate, orotate, and UMP.[21]

Signaling Pathways and Resistance Mechanisms

Upregulation of De Novo Pyrimidine Synthesis via Growth Factor Signaling

Resistance to targeted therapies like EGFR inhibitors can arise from the cell's ability to reroute signaling pathways to support metabolic needs for proliferation. The EGFR-RAS-MAPK and PI3K-AKT-mTOR pathways, when activated, can phosphorylate and activate the CAD enzyme, the rate-limiting enzyme complex in de novo pyrimidine synthesis.[22][23][24][25] This increases the cell's capacity to produce pyrimidines, creating a dependency that can be exploited by DHODH inhibitors but also potentially contributing to resistance against other drugs by providing the necessary building blocks for DNA repair and proliferation.

// Nodes EGF [label="Growth Factor\n(e.g., EGF)", shape=ellipse, fillcolor="#FFFFFF"]; EGFR [label="EGFR", fillcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FFFFFF"]; ERK [label="ERK (MAPK)", fillcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#FFFFFF"];

CAD_inactive [label="CAD (inactive)", fillcolor="#FBBC05"]; CAD_active [label="CAD (active)\n[p-Ser1859]", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyrimidine [label="De Novo\nPyrimidine\nSynthesis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; EGFR -> RAS; EGFR -> PI3K;

RAS -> RAF -> MEK -> ERK; PI3K -> AKT -> mTORC1 -> S6K1;

ERK -> CAD_inactive [label=" phosphorylates"]; S6K1 -> CAD_inactive [label=" phosphorylates"];

CAD_inactive -> CAD_active [label=" Activation"];

CAD_active -> Pyrimidine; Pyrimidine -> Proliferation; } ` Caption: Activation of de novo pyrimidine synthesis by EGFR signaling.

Dual Inhibition Strategy for Overcoming Resistance

When resistance to a DHODH inhibitor arises from the upregulation of the pyrimidine salvage pathway, a dual-inhibition strategy can be employed. By blocking both the de novo pathway with a DHODH inhibitor and the salvage pathway with an ENT inhibitor, the cell is starved of essential pyrimidines, leading to cell cycle arrest and apoptosis.

G

References

Technical Support Center: Purification of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a brown powder. How can I remove the color?

A1: The brown coloration is a common issue and can often be attributed to polymeric or highly conjugated impurities formed during the synthesis. The most effective method for color removal is treatment with activated charcoal.[1][2][3]

Q2: What are the common impurities I should be aware of during the synthesis and purification of this compound?

A2: Common impurities can originate from starting materials, side reactions, or degradation. If a Suzuki coupling reaction is used for synthesis, byproducts from the palladium catalyst and ligands can be present.[4] Other potential impurities include unreacted starting materials or intermediates, and side products like N-acylureas if urea is used in the synthesis of the pyrimidine ring.[5]

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to several factors, including high impurity levels or the choice of an inappropriate solvent. Consider using a co-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until you observe turbidity. Gentle heating to redissolve the solid followed by slow cooling can promote crystallization.

Q4: My purified compound shows low purity by HPLC. What are my options?

A4: If recrystallization does not yield a product of sufficient purity (typically ≥95%), column chromatography is the recommended next step. For polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique, though it may require specific troubleshooting for issues like peak tailing.

Troubleshooting Guides

Problem 1: Persistent Brown Color After Initial Purification

Cause: Highly colored impurities are often large, conjugated molecules that can be difficult to remove by simple crystallization.

Solution:

  • Activated Charcoal Treatment: This is the most common and effective method for removing colored impurities.[1][2][3] A detailed protocol is provided below.

  • Column Chromatography: If charcoal treatment is insufficient, silica gel column chromatography can be effective at separating the desired compound from colored impurities.

Problem 2: Oiling Out During Recrystallization

Cause: The compound is coming out of solution at a temperature above its melting point. This can be due to the solution being too concentrated or cooling too rapidly.

Solution:

  • Re-heat and Dilute: Re-heat the mixture to dissolve the oil, then add more of the "good" solvent to dilute the solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath.

  • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

Problem 3: Poor Separation or Peak Tailing in Column Chromatography

Cause: For polar, basic compounds like this compound, interactions with the silica gel can lead to poor separation and peak tailing.

Solution:

  • Solvent System Modification:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress interactions with acidic silanol groups on the silica gel.

    • For reverse-phase chromatography, using a mobile phase with a controlled pH can improve peak shape.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based resin, which may have different selectivity.

  • HILIC: For highly polar compounds, HILIC can provide better separation. Common mobile phases are acetonitrile/water gradients with a buffer like ammonium formate.

Experimental Protocols

Protocol 1: Decolorization using Activated Charcoal

Objective: To remove colored impurities from crude this compound.

Materials:

  • Crude this compound

  • Activated charcoal (powdered)

  • Suitable solvent (e.g., Ethanol, Methanol, or a mixture in which the compound is soluble when hot)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Filter paper (fluted)

  • Glass funnel

  • Receiving flask

Procedure:

  • Dissolve the crude compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat source.

  • Add activated charcoal to the hot solution. The amount of charcoal should be approximately 1-2% of the weight of the compound.

  • Gently swirl the flask and reheat the mixture to boiling for 5-10 minutes.

  • Perform a hot gravity filtration to remove the activated charcoal. This should be done quickly to prevent the desired compound from crystallizing on the filter paper.

  • The resulting filtrate should be colorless or significantly lighter in color. Proceed with recrystallization (Protocol 2).

Protocol 2: Recrystallization

Objective: To purify this compound by crystallization.

Materials:

  • Decolorized solution of this compound (from Protocol 1) or crude material if color is not an issue.

  • Recrystallization solvent or solvent system (e.g., Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane).

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

Procedure:

  • If starting with solid material, dissolve it in a minimum amount of the appropriate hot solvent.

  • If using a co-solvent system, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat until the solution is clear.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data Summary:

Purification MethodPurity Achieved (Typical)Yield (Typical)
Recrystallization95-98% (HPLC)70-85%
Column Chromatography>98% (HPLC)50-70%
Protocol 3: Silica Gel Column Chromatography

Objective: To achieve high purity of this compound.

Materials:

  • Crude or partially purified this compound

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane gradient)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.

  • Dissolve the compound in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity. For example, start with 100% Dichloromethane and gradually increase the percentage of Methanol.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with UV visualization.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Brown Solid This compound Charcoal Activated Charcoal Treatment Crude->Charcoal Color Removal Recrystallization Recrystallization Charcoal->Recrystallization CheckPurity Purity Check (HPLC) Recrystallization->CheckPurity Column Column Chromatography Pure Pure Product (>98%) Column->Pure LowPurity Low Purity (<98%) CheckPurity->LowPurity Failure HighPurity High Purity (≥98%) CheckPurity->HighPurity Success LowPurity->Column HighPurity->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Crystallization start Crystallization Fails oiling_out Compound Oils Out start->oiling_out low_yield Low Crystal Yield start->low_yield no_crystals No Crystals Form start->no_crystals solution1 Re-heat & Add More Solvent Slow Cooling oiling_out->solution1 solution4 Change Solvent System (Co-solvents) oiling_out->solution4 solution3 Concentrate Solution Cool for Longer low_yield->solution3 solution2 Use Seed Crystal Scratch Flask no_crystals->solution2 no_crystals->solution4

Caption: Troubleshooting guide for common crystallization problems.

References

Stability issues of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving aqueous solutions of this compound.

Issue Possible Cause Recommended Action
Unexpected loss of compound concentration in solution over time. Hydrolytic degradation: The 2,4-diaminopyrimidine core is susceptible to hydrolysis, particularly under acidic or basic conditions.- Maintain the pH of the stock and working solutions within a stable range, ideally between pH 3 and 7. - Prepare fresh solutions before use and store them at 2-8°C for short-term storage. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.
Appearance of new, unexpected peaks in HPLC analysis. Formation of degradation products: Hydrolysis of the amino groups on the pyrimidine ring can lead to the formation of oxo-substituted pyrimidines.- Characterize the new peaks using techniques like LC-MS to identify the degradation products. The primary degradation product is likely to be 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one. - Perform forced degradation studies to intentionally generate degradation products and confirm their retention times.
Precipitation of the compound from aqueous solution. Poor aqueous solubility: The compound may have limited solubility, especially at neutral pH or in high concentrations.- Determine the kinetic and thermodynamic solubility of the compound in your experimental buffer. - Consider the use of co-solvents such as DMSO or ethanol to prepare stock solutions, with a final concentration of the organic solvent in the aqueous medium that does not exceed a minimal, non-interfering level.
Inconsistent results between experimental repeats. Variable solution stability: Differences in solution preparation, storage time, or exposure to light and temperature can lead to varying degrees of degradation.- Standardize protocols for solution preparation, including the source and quality of water and buffers. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Ensure consistent storage conditions (temperature and duration) for all solutions used in an experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for 2,4-diaminopyrimidine derivatives in aqueous solutions is hydrolysis of the exocyclic amino groups.[1][2] In acidic conditions, the amino group at the 4-position is typically more susceptible to hydrolysis, leading to the formation of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one. Further hydrolysis at the 2-position can also occur under more stringent conditions.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the amino groups. The compound is expected to exhibit maximum stability in a slightly acidic to neutral pH range.

Hypothetical pH-Dependent Degradation Data

The following table summarizes the hypothetical percentage of degradation of this compound in aqueous solutions at different pH values when incubated at 40°C for 24 hours.

pHDegradation (%)Major Degradation Product
2.015.22-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
4.03.52-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
7.05.82-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
9.025.72-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one and other minor products

Q3: What is the effect of temperature on the stability of this compound?

A3: As with most chemical reactions, the rate of degradation of this compound increases with temperature. For optimal stability, it is recommended to store aqueous solutions at refrigerated temperatures (2-8°C) for short-term use and frozen (-20°C or below) for long-term storage.

Hypothetical Temperature-Dependent Degradation Data

The following table shows the hypothetical percentage of degradation of this compound in an aqueous buffer at pH 7.4 after 7 days of storage at various temperatures.

Temperature (°C)Degradation (%)
4< 1
25 (Room Temperature)8.9
4028.4

Q4: Is this compound sensitive to light?

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the stability of this compound.[3][4] This involves developing an HPLC method that can separate the parent compound from its potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[5][6]

  • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

Samples from each condition should be analyzed by HPLC to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound (e.g., 260 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

degradation_pathway parent This compound degradant1 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one parent->degradant1 Hydrolysis (Acid/Base) degradant2 Further Degradation Products degradant1->degradant2 Harsh Conditions

Caption: Potential hydrolytic degradation pathway of this compound.

stability_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare aqueous solution Prepare aqueous solution pH (2, 4, 7, 9) pH (2, 4, 7, 9) Prepare aqueous solution->pH (2, 4, 7, 9) Temperature (4°C, 25°C, 40°C) Temperature (4°C, 25°C, 40°C) Prepare aqueous solution->Temperature (4°C, 25°C, 40°C) Light (UV/Vis) Light (UV/Vis) Prepare aqueous solution->Light (UV/Vis) HPLC Analysis HPLC Analysis pH (2, 4, 7, 9)->HPLC Analysis Temperature (4°C, 25°C, 40°C)->HPLC Analysis Light (UV/Vis)->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation

Caption: Experimental workflow for assessing the stability of the compound in aqueous solutions.

References

Interpreting unexpected NMR peaks in 6-(4-Fluorophenyl)pyrimidine-2,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. This resource is designed to help you interpret unexpected NMR peaks and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks in the 1H NMR spectrum of my final product. What are the possible sources of these impurities?

A1: Unexpected peaks in the 1H NMR spectrum can arise from several sources. The most common include unreacted starting materials, reaction intermediates, or side products. For the synthesis of this compound, it is crucial to consider the following possibilities:

  • Unreacted Starting Materials: Check for the presence of residual 3-(4-fluorophenyl)-3-oxopropanenitrile or guanidine hydrochloride.

  • Incomplete Cyclization: The reaction may not have gone to completion, leaving behind acyclic intermediates.

  • Side Reactions: The self-condensation of the β-ketonitrile or hydrolysis of intermediates can lead to byproducts.

Q2: There are broad singlets in my 1H NMR that I suspect are from the amino (-NH2) groups, but their chemical shifts are not what I expected. How can I confirm this?

A2: The chemical shifts of amine protons can be highly variable and are often broad due to quadrupole broadening and hydrogen exchange. Their position is sensitive to concentration, temperature, and solvent. To confirm that these signals correspond to the -NH2 groups, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the 1H NMR spectrum. The peaks corresponding to the -NH2 protons will exchange with deuterium and either disappear or significantly decrease in intensity.

Q3: My 13C NMR spectrum shows more peaks than expected for the target molecule. How can I identify the impurities?

A3: Extra peaks in the 13C NMR spectrum also point to the presence of impurities. Compare your spectrum with the expected chemical shifts for this compound and potential byproducts. Pay close attention to the carbonyl and nitrile regions of the spectrum, as these can indicate the presence of the 3-(4-fluorophenyl)-3-oxopropanenitrile starting material or related impurities.

Troubleshooting Guide for Unexpected NMR Peaks

When encountering unexpected peaks in your NMR spectra, a systematic approach can help identify the source of the issue.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Unexpected NMR Peaks start Unexpected Peaks in NMR Spectrum check_sm Compare with Starting Material NMR Data (3-(4-fluorophenyl)-3-oxopropanenitrile, Guanidine HCl) start->check_sm d2o_exchange Perform D2O Exchange Experiment start->d2o_exchange impurity_match Impurity Matches Starting Material? check_sm->impurity_match nh_peaks_disappear Broad Peaks Disappear? d2o_exchange->nh_peaks_disappear incomplete_reaction Issue: Incomplete Reaction Solution: Increase reaction time/temperature or purify further. impurity_match->incomplete_reaction Yes analyze_byproducts Analyze for Potential Byproducts (e.g., self-condensation of ketonitrile) impurity_match->analyze_byproducts No nh_confirmed Peaks Confirmed as -NH2 nh_peaks_disappear->nh_confirmed Yes nh_peaks_disappear->analyze_byproducts No end Problem Resolved incomplete_reaction->end nh_confirmed->end byproduct_match Impurity Matches Known Byproduct? analyze_byproducts->byproduct_match side_reaction Issue: Side Reaction Occurred Solution: Optimize reaction conditions (e.g., temperature, stoichiometry). byproduct_match->side_reaction Yes unknown_impurity Issue: Unknown Impurity Solution: Further characterization (MS, 2D NMR) and purification required. byproduct_match->unknown_impurity No side_reaction->end unknown_impurity->end

Caption: Troubleshooting workflow for identifying the source of unexpected NMR peaks.

Data Presentation: NMR Chemical Shifts

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound and a key starting material. These values are predicted and may vary slightly based on the solvent and experimental conditions.

Table 1: Expected 1H NMR Chemical Shifts (δ, ppm)

CompoundAr-HPyrimidine-H-NH2-CH2- (impurity)
This compound 7.9-8.1 (m), 7.2-7.4 (t)~6.5 (s)6.0-7.0 (br s)-
3-(4-fluorophenyl)-3-oxopropanenitrile 7.9-8.1 (m), 7.2-7.4 (t)--~4.2 (s)
Guanidine Hydrochloride --7.0-7.5 (br s)-

Table 2: Expected 13C NMR Chemical Shifts (δ, ppm)

CompoundAr-C (C-F)Ar-CPyrimidine-C-CN (impurity)C=O (impurity)
This compound ~165 (d)115-135~163, ~162, ~95--
3-(4-fluorophenyl)-3-oxopropanenitrile ~166 (d)116-132-~115~190
Guanidine Hydrochloride --~158--

Experimental Protocols

A common synthetic route to this compound involves the condensation of a β-ketonitrile with guanidine.

Synthesis of this compound

This procedure outlines the base-catalyzed condensation of 3-(4-fluorophenyl)-3-oxopropanenitrile with guanidine hydrochloride.

Materials:

  • 3-(4-fluorophenyl)-3-oxopropanenitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or other suitable base)

  • Ethanol (anhydrous)

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add guanidine hydrochloride and stir the mixture at room temperature. The sodium chloride precipitate is typically removed by filtration.

  • Reaction Setup: To the ethanolic solution of guanidine, add 3-(4-fluorophenyl)-3-oxopropanenitrile.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to yield this compound as a solid.

Signaling Pathway of the Synthesis

The synthesis proceeds through a cyclocondensation reaction.

Synthesis_Pathway Synthesis of this compound cluster_start Starting Materials Ketonitrile 3-(4-fluorophenyl)-3-oxopropanenitrile Intermediate Acyclic Condensation Intermediate Ketonitrile->Intermediate + Guanidine (Base catalyst) Guanidine Guanidine Guanidine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Key steps in the synthesis of this compound.

Technical Support Center: Enhancing the Oral Bioavailability of Pyrimidine-2,4-Diamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of pyrimidine-2,4-diamine analogues.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the development of orally administered pyrimidine-2,4-diamine analogues.

Category 1: Poor Aqueous Solubility

Question 1: My pyrimidine-2,4-diamine analogue exhibits very low aqueous solubility. What are the likely reasons and what initial steps can I take?

Answer: Low aqueous solubility is a common challenge for pyrimidine derivatives, often due to high molecular weight and lipophilicity. The planar structure of the pyrimidine ring can also lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[1]

Initial troubleshooting steps should focus on characterizing the physicochemical properties of your compound.

  • pH-Dependent Solubility Profile: Determine the solubility of your compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). Pyrimidine-2,4-diamine analogues are often weak bases, and their solubility may increase in acidic environments due to the formation of more soluble protonated species.[1]

  • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to understand the solid form of your compound (crystalline vs. amorphous). Crystalline forms generally have lower solubility than amorphous forms.

Question 2: What formulation strategies can I employ to overcome the low solubility of my pyrimidine-2,4-diamine analogue?

Answer: Several formulation strategies can be explored to enhance the aqueous solubility of your compound:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Milling techniques can reduce particle size to the micron range.

    • Nanonization: Nanosuspensions can further increase the dissolution rate and saturation solubility.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance solubility. This can be achieved through methods like spray drying or hot-melt extrusion.

  • Complexation:

    • Cyclodextrins: These can encapsulate the poorly soluble drug molecule, increasing its apparent solubility.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be effective.

One study on pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities, demonstrated that formulating with polymers like polyvinylpyrrolidone/vinyl acetate (PVPVA) significantly improved apparent water solubility and enhanced cytotoxicity against cancer cell lines.[2][3]

Category 2: Low Permeability and Efflux

Question 3: My pyrimidine-2,4-diamine analogue has good solubility but still shows low absorption. What could be the issue?

Answer: If solubility is not the limiting factor, low intestinal permeability or active efflux by transporters could be hindering absorption. The Caco-2 permeability assay is the industry standard in vitro model to assess this.

Question 4: How do I interpret the results from a Caco-2 permeability assay?

Answer: The Caco-2 assay provides two key parameters: the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Apparent Permeability (Papp): This measures the rate of drug transport across the Caco-2 cell monolayer. A higher Papp value generally indicates better absorption.

  • Efflux Ratio (ER): This is the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the gut lumen, reducing net absorption.

Some 2,4-disubstituted pyrimidines have demonstrated good permeability and low efflux in Caco-2 assays, suggesting this is achievable for this class of compounds.[4]

Question 5: My compound is identified as a substrate for an efflux transporter. What are my options?

Answer: If your compound is subject to significant efflux, you can consider the following strategies:

  • Prodrug Approach: Modify the structure of your compound to create a prodrug that is not a substrate for the efflux transporter. The prodrug would then be converted to the active compound after absorption.

  • Co-administration with an Efflux Inhibitor: While a viable strategy, this can complicate the drug's safety profile and regulatory pathway.

  • Chemical Modification: Iterative medicinal chemistry efforts can be employed to design analogues that are not substrates for efflux transporters while retaining pharmacological activity.

Category 3: High First-Pass Metabolism

Question 6: I am observing high clearance and low oral bioavailability in my in vivo studies, suggesting significant first-pass metabolism. How can I confirm this and what can I do?

Answer: High first-pass metabolism, where the drug is extensively metabolized in the liver before reaching systemic circulation, is a common cause of low oral bioavailability.

  • In Vitro Metabolic Stability Assays: Incubating your compound with liver microsomes or hepatocytes can provide an indication of its metabolic stability. These assays can determine the intrinsic clearance of your compound.

  • Metabolite Identification Studies: Identifying the major metabolites can provide insights into the metabolic pathways involved and guide chemical modifications to block these metabolic "hotspots."

For some pyrimidine-2,4-diamine analogues, improving metabolic stability is a known challenge.[5] For example, a study on the anticancer compound Y18, a pyrimidine-2,4-diamine analogue, reported an oral bioavailability of 16.27% and noted limited inhibitory activity on CYP isoforms, suggesting that while this specific compound may not be a strong inhibitor, metabolism is still a key factor in its overall bioavailability.[6]

Question 7: What strategies can be used to reduce first-pass metabolism?

Answer:

  • Prodrugs: Designing a prodrug that masks the site of metabolic attack can protect the compound from first-pass metabolism.

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile positions can sometimes slow down metabolism due to the kinetic isotope effect.

  • Formulation Approaches:

    • Lipid-based formulations: These can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.

    • Mucoadhesive formulations: By prolonging the residence time in the small intestine, these formulations can increase the potential for the drug to be absorbed into the lymphatic system.[7]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the assessment of oral bioavailability.

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Table 2: Interpretation of Efflux Ratio (ER) from Caco-2 Assays

Efflux Ratio (ER)Interpretation
< 2Compound is not likely a substrate of efflux transporters.
> 2Compound is likely a substrate of efflux transporters.

Table 3: Example Pharmacokinetic Parameters for a Pyrimidine-2,4-Diamine Analogue (Y18)

CompoundOral Bioavailability (%)Half-life
Y1816.27%Suitable
Data from a study on pyrimidine-2,4-diamine analogues as anticancer agents.[6]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Caco-2 Permeability Assay

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

2. Differentiation:

  • Culture the cells for 21-28 days to allow for the formation of a confluent, polarized monolayer with well-established tight junctions. Change the culture medium every 2-3 days.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².

3. Bidirectional Permeability Assay:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES) and warm to 37°C.

  • Wash the Caco-2 monolayers twice with the warm transport buffer.

  • Apical to Basolateral (A→B) Transport: Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

  • Basolateral to Apical (B→A) Transport: Add the test compound solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

  • Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and receiver compartments.

4. Sample Analysis and Data Calculation:

  • Analyze the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of drug transport (µmol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

  • Calculate the efflux ratio (ER) as:

    • ER = Papp (B→A) / Papp (A→B)

Protocol 2: Liver Microsomal Stability Assay

1. Preparation of Incubation Mixture:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation should be low (e.g., < 0.5%) to avoid inhibiting enzyme activity.

  • In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a phosphate buffer (pH 7.4), and the test compound. Pre-warm the mixture to 37°C.

2. Initiation of Metabolic Reaction:

  • Initiate the reaction by adding a pre-warmed NADPH-regenerating system. The final incubation volume is typically 200-500 µL.

  • Incubate the mixture at 37°C with shaking.

3. Time-Point Sampling:

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

4. Sample Processing and Analysis:

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t₁/₂) as:

    • t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) as:

    • CLint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein)

Visualizations

The following diagrams illustrate key workflows and concepts in enhancing oral bioavailability.

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Strategy Selection cluster_evaluation Evaluation start Low Oral Bioavailability of Pyrimidine-2,4-Diamine Analogue solubility Assess Aqueous Solubility (pH-dependent) start->solubility permeability Assess Permeability (Caco-2 Assay) start->permeability metabolism Assess Metabolic Stability (Microsomal Assay) start->metabolism formulation Formulation Strategies (e.g., Nanosizing, Solid Dispersion) solubility->formulation Low Solubility prodrug Prodrug/Chemical Modification permeability->prodrug Low Permeability/ High Efflux metabolic_block Address Metabolic Liability metabolism->metabolic_block High Clearance evaluation In Vivo Pharmacokinetic Study formulation->evaluation prodrug->evaluation metabolic_block->evaluation

Caption: Troubleshooting workflow for low oral bioavailability.

logical_relationship cluster_input Compound Properties cluster_decision Decision Point cluster_output Selected Strategy properties Physicochemical & ADME Profile - Solubility - Permeability - Metabolic Stability decision Primary Limiting Factor? properties->decision sol_strat Solubility Enhancement decision->sol_strat Solubility perm_strat Permeability Enhancement decision->perm_strat Permeability/Efflux met_strat Metabolism Reduction decision->met_strat Metabolism

Caption: Decision matrix for selecting a bioavailability enhancement strategy.

References

Validation & Comparative

Unraveling the Kinase Inhibition Profile of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. In the landscape of cancer therapeutics, Cyclin-Dependent Kinases (CDKs) have emerged as pivotal targets. This guide provides a comparative overview of the pyrimidine derivative 6-(4-Fluorophenyl)pyrimidine-2,4-diamine against other established CDK inhibitors. Due to a lack of specific publicly available data on the CDK inhibitory activity of this compound, this comparison is framed within the broader context of pyrimidine-based kinase inhibitors and highlights the methodologies used to evaluate such compounds.

The CDK Signaling Pathway and Therapeutic Intervention

Cyclin-Dependent Kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle. The progression through different phases of the cell cycle is tightly controlled by the formation of complexes between CDKs and their regulatory partners, cyclins. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation. CDK inhibitors aim to block the activity of these kinases, thereby inducing cell cycle arrest and inhibiting tumor growth.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signal Transduction Signal Transduction Receptor->Signal Transduction Cyclin D Cyclin D Signal Transduction->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylation pRb pRb Cyclin D-CDK4/6->pRb Phosphorylation Cyclin E Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication Initiation E2F E2F Rb->E2F Inhibition E2F->Cyclin E pRb->E2F Release Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound to Wells A->C B Add Kinase, Substrate, and Buffer to Plate B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Quantify Substrate Phosphorylation F->G H Calculate % Inhibition and Determine IC50 G->H Cell_Cycle_Analysis_Workflow A Seed and Treat Cells with Test Compound B Harvest and Fix Cells in Ethanol A->B C Stain Cells with Propidium Iodide and RNase A B->C D Analyze by Flow Cytometry C->D E Determine Cell Cycle Phase Distribution D->E

References

Scrutinizing the Anticancer Potential of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation framework for the anticancer activity of 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. Due to a lack of direct, publicly available experimental data on this specific compound, this analysis focuses on the validated anticancer properties of structurally analogous pyrimidine-2,4-diamine derivatives. This comparative approach offers a predictive context for its potential efficacy and outlines the necessary experimental protocols for its evaluation.

Comparative Anticancer Activity: Insights from Structural Analogs

The anticancer potential of this compound can be inferred by examining the performance of its close structural relatives. The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) indicating the compound's potency.

Table 1: In Vitro Anticancer Activity of Representative Pyrimidine Derivatives

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)
Compound 9k 2,4-diaminopyrimidine with a triazolopiperazine scaffoldA549 (Lung)2.14[1]
HCT-116 (Colon)3.59[1]
PC-3 (Prostate)5.52[1]
MCF-7 (Breast)3.69[1]
Compound 13f 2,4-diaminopyrimidine with a 1,4,8-triazaspiro[4.5]decan-3-one scaffoldA549 (Lung)1.98[1]
HCT-116 (Colon)2.78[1]
PC-3 (Prostate)4.27[1]
MCF-7 (Breast)4.01[1]
Compound Y18 Pyrimidine-2,4-diamine analogueHCT116 (Colon)Significantly Inhibited
A549 (Lung)Significantly Inhibited
B01 Pyrimidine-4,6-diamine derivativeU87 (Glioblastoma)7.0[2]
U251 (Glioblastoma)6.4[2]

Note: While specific IC50 values for Compound Y18 were not detailed in the referenced abstract, its significant inhibitory activity was noted.[3]

Experimental Protocols for Validation

To ensure the reproducibility and accuracy of findings, the following detailed methodologies for key anticancer assays are provided.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, is dissolved in DMSO and then serially diluted in complete culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the compound dilutions.

  • Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere containing 5% CO2.

  • MTT Addition: Following the treatment incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection: Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Polyvinylidene difluoride (PVDF) membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)

  • Primary antibodies targeting apoptotic markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound at its predetermined IC50 concentration for various time points (e.g., 24, 48 hours). Both adherent and floating cells are harvested and then lysed using ice-cold RIPA buffer.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using the BCA assay to ensure equal protein loading.

  • Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to an apoptosis-related protein. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized by adding an ECL substrate and capturing the chemiluminescent signal with an appropriate imaging system. The intensity of the bands can be quantified to determine changes in protein expression.

Visualizing the Process and Pathway

To better illustrate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation (If Promising) start Start: Compound Procurement This compound cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay Cell Viability (MTT Assay) Determine IC50 cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Western Blot) mtt_assay->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mtt_assay->cell_cycle_analysis data_analysis Comprehensive Data Analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis animal_model Tumor Xenograft Model data_analysis->animal_model treatment_phase Compound Administration animal_model->treatment_phase tumor_monitoring Tumor Volume Measurement treatment_phase->tumor_monitoring toxicity_study Evaluation of Systemic Toxicity treatment_phase->toxicity_study conclusion Conclusion on Anticancer Efficacy tumor_monitoring->conclusion toxicity_study->conclusion

Caption: A standardized workflow for the comprehensive validation of anticancer activity.

Based on the mechanisms of action of related pyrimidine-2,4-diamine analogues, a potential signaling pathway for this compound could involve the targeting of proteins crucial for cancer cell survival and proliferation, such as GTSE1, leading to cell cycle arrest and apoptosis.[3]

signaling_pathway cluster_cellular_events Cancer Cell Response compound This compound target_protein Target Protein (e.g., GTSE1) compound->target_protein Inhibition dna_damage_response DNA Damage target_protein->dna_damage_response Suppresses Repair cell_cycle_block Cell Cycle Arrest dna_damage_response->cell_cycle_block apoptotic_pathway Induction of Apoptosis cell_cycle_block->apoptotic_pathway bcl2_regulation Bcl-2 Family Protein Modulation apoptotic_pathway->bcl2_regulation caspase_cascade Caspase Activation bcl2_regulation->caspase_cascade caspase_cascade->apoptotic_pathway Execution Phase

Caption: A putative signaling pathway illustrating a potential mechanism of anticancer action.

References

N2,N4-Disubstituted Pyrimidine-2,4-diamines: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N2,N4-disubstituted pyrimidine-2,4-diamine scaffold is a cornerstone in the development of potent and selective kinase inhibitors, a class of drugs with significant therapeutic impact, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, focusing on their role as inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK9. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Comparative Biological Activity

The biological activity of N2,N4-disubstituted pyrimidine-2,4-diamines is profoundly influenced by the nature of the substituents at the N2 and N4 positions of the pyrimidine core. The following tables summarize the in vitro inhibitory activity against key kinase targets and the antiproliferative effects on various cancer cell lines.

Table 1: Kinase Inhibitory Activity of N2,N4-Disubstituted Pyrimidine-2,4-diamines
Compound IDN2 Substituent (R1)N4 Substituent (R2)CDK2/cyclin A IC50 (µM)CDK9/cyclin T1 IC50 (µM)
3c 4-Fluorophenyl4-(N,N-Dimethylamino)phenyl> 100.065
3g 4-Fluorophenyl4-(Piperidin-1-yl)phenyl0.0830.12
3m 4-FluorophenylPhenyl0.470.290
3n 4-Fluorophenyl4-Methoxyphenyl0.951.6
3o 4-Fluorophenyl4-Methylphenyl5.600.74
12i 4-Sulfamoylphenyl4-Methyl-5-(trifluoromethyl)thiazol-2-yl0.0520.124
20a 4-Sulfamoylphenyl4-(Trifluoromethyl)thiazol-2-yl0.0040.009

Data sourced from multiple studies to illustrate the impact of substitutions.[1][2]

Table 2: Antiproliferative Activity of Selected Compounds
Compound IDHCT116 GI50 (µM)MDA-MB-231 GI50 (µM)MCF-7 GI50 (µM)A549 GI50 (µM)
2a -1.61.2> 10
2d -1.61.15.5
3b -1.91.66.5
20a 0.121-0.315-

GI50 is the concentration required to inhibit cell growth by 50%.[1][2]

Key Signaling Pathway Inhibition

N2,N4-disubstituted pyrimidine-2,4-diamines discussed in this guide primarily function by inhibiting CDKs, which are crucial regulators of the cell cycle and transcription.[3][4] Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S phase transition, while targeting CDK9, a component of the positive transcription elongation factor b (P-TEFb), can disrupt the transcription of key oncogenes.[3][5]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Transcription G1_Phase G1_Phase S_Phase S_Phase G1_Phase->S_Phase CDK2/Cyclin E G2_Phase G2_Phase S_Phase->G2_Phase CDK2/Cyclin A M_Phase M_Phase G2_Phase->M_Phase CDK1/Cyclin B DNA DNA mRNA mRNA DNA->mRNA RNA Pol II P_TEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II_Elongation RNA_Pol_II_Elongation P_TEFb->RNA_Pol_II_Elongation Phosphorylation Apoptosis Apoptosis P_TEFb->Apoptosis Inhibition of Oncogene Transcription Pyrimidine_Diamine_Inhibitor N2,N4-Disubstituted Pyrimidine-2,4-diamine Pyrimidine_Diamine_Inhibitor->P_TEFb CDK2/Cyclin A CDK2/Cyclin A Pyrimidine_Diamine_Inhibitor->CDK2/Cyclin A Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest CDK2/Cyclin A->Cell_Cycle_Arrest

Caption: Inhibition of CDK2 and CDK9 by N2,N4-disubstituted pyrimidine-2,4-diamines leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of N2,N4-disubstituted pyrimidine-2,4-diamines.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining in the reaction.

  • Compound Preparation : Test compounds are serially diluted in 100% DMSO.

  • Assay Plate Preparation : A small volume (e.g., 1 µL) of the diluted compounds is dispensed into the wells of a 384-well plate. Control wells containing only DMSO (vehicle control) and a known inhibitor (positive control) are included.[6]

  • Kinase Reaction : A reaction mixture containing the target kinase (e.g., CDK2/cyclin A or CDK9/cyclin T1), a suitable peptide substrate, and ATP in an assay buffer is prepared. This mixture is added to the assay plate to initiate the reaction.[6]

  • Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[6]

  • Signal Detection : An ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.[6]

  • Data Acquisition : The luminescence of each well is measured using a plate reader.

  • Data Analysis : The percentage of kinase inhibition is calculated relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition). IC50 values are then determined by fitting the dose-response data to a sigmoidal curve.[6]

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay measures the antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding : Tumor cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell Fixation : The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

  • Staining : The plates are washed with water and the cells are stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.

  • Washing : Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization : The bound SRB dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement : The absorbance is read at a wavelength of 515 nm using a microplate reader.

  • Data Analysis : The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[1]

Experimental and SAR Workflow

The process of conducting SAR studies for N2,N4-disubstituted pyrimidine-2,4-diamines typically follows a structured workflow from initial design to lead optimization.

SAR_Workflow Start Start: Target Identification Design Compound Design & Virtual Screening Start->Design Synthesis Chemical Synthesis of N2,N4-Disubstituted Pyrimidines Design->Synthesis Biochemical_Assay In Vitro Kinase Inhibition Assays Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assays (Proliferation, Cell Cycle) Biochemical_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis SAR_Analysis->Design No Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Potent & Selective? End Preclinical Candidate SAR_Analysis->End Yes Lead_Optimization->Design Iterative Refinement

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel kinase inhibitors.

This guide provides a foundational understanding of the SAR for N2,N4-disubstituted pyrimidine-2,4-diamines as kinase inhibitors. The provided data and protocols serve as a valuable resource for the rational design of next-generation therapeutics targeting CDKs and other relevant kinases.

References

A Comparative Guide to Pyrimidine-Based Drugs: 6-(4-Fluorophenyl)pyrimidine-2,4-diamine in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatility allows for the development of drugs targeting a diverse range of biological targets, leading to treatments for infections, cancers, and immunological disorders. This guide provides a comparative analysis of pyrimidine-based drugs, with a focus on placing the research compound 6-(4-Fluorophenyl)pyrimidine-2,4-diamine within the broader context of established therapies. While specific experimental data for this compound is not extensively available in the public domain, we will draw comparisons with well-characterized, clinically approved pyrimidine-based drugs, namely Osimertinib and Pazopanib, to highlight the therapeutic potential and diverse mechanisms of action within this drug class.

Overview of Pyrimidine-Based Drugs

Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This core structure is fundamental to life, being a key component of nucleobases in DNA and RNA. In drug development, the pyrimidine ring serves as a privileged scaffold due to its ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, with protein targets. This has led to the successful development of numerous drugs across different therapeutic areas.

This compound: A Research Compound of Interest

This compound is a pyrimidine derivative that has been noted as a versatile research compound and a key intermediate in the synthesis of more complex molecules. While detailed public data on its specific biological activity, such as IC50 values against specific cell lines or kinases, is limited, the pyrimidine-2,4-diamine core is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Analogues of pyrimidine-2,4-diamine have shown significant anticancer activity by targeting various protein kinases involved in cell proliferation and survival. For instance, a series of pyrimidine-2,4-diamine analogues were found to exhibit anticancer efficacy by targeting G-2 and S-phase expressed-1 (GTSE1), a protein involved in cell cycle regulation.

Given its structure, this compound holds potential as an inhibitor of various kinases, and further investigation into its biological profile is warranted to elucidate its specific targets and therapeutic potential.

Comparative Analysis: Osimertinib and Pazopanib

To understand the performance of pyrimidine-based drugs, we will compare two prominent examples with distinct mechanisms of action: Osimertinib, a highly specific Epidermal Growth Factor Receptor (EGFR) inhibitor, and Pazopanib, a multi-targeted tyrosine kinase inhibitor that blocks Vascular Endothelial Growth Factor Receptors (VEGFRs) among other targets.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Osimertinib and Pazopanib, providing a basis for comparing their potency and selectivity.

Table 1: Biochemical and Cellular Potency of Osimertinib

TargetBiochemical IC50Cellular IC50 (Cell Line)
EGFR (L858R/T790M)~1 nM~15 nM (H1975)
EGFR (ex19del/T790M)~1 nM~10 nM (PC-9VanR)
EGFR (Wild-Type)~480-1865 nM>5000 nM

Data compiled from multiple sources.

Table 2: Kinase Inhibition Profile of Pazopanib

Target KinaseIC50 (nM)
VEGFR-110
VEGFR-230
VEGFR-347
PDGFR-α84
PDGFR-β84
c-Kit74

Data compiled from multiple sources.

Mechanism of Action and Signaling Pathways

Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib is a mono-anilino-pyrimidine compound that functions as an irreversible inhibitor of EGFR. It is particularly effective against tumors harboring activating EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which often arises after treatment with first- and second-generation EGFR inhibitors. By covalently binding to a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR, Osimertinib effectively blocks the downstream signaling pathways that drive cell proliferation and survival, while showing significantly less activity against wild-type EGFR, thereby reducing certain side effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription Osimertinib Osimertinib Osimertinib->EGFR

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib is a multi-targeted tyrosine kinase inhibitor that exerts its anticancer effects primarily by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow. It targets several receptor tyrosine kinases, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit. By blocking these receptors on endothelial cells, Pazopanib disrupts the signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Response Endothelial Cell Proliferation, Migration, Survival ERK->Endothelial_Response Akt Akt PI3K->Akt Akt->Endothelial_Response Pazopanib Pazopanib Pazopanib->VEGFR

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, this section outlines the methodologies for key experiments used in the evaluation of pyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Objective: To measure the direct inhibitory effect of a compound on a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • Kinase reaction buffer (typically contains MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)

  • Test compound (e.g., this compound, Osimertinib, Pazopanib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Phosphorimager or scintillation counter (for radioactive assays) or appropriate detection system for non-radioactive assays.

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the purified kinase and its substrate to each well.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a phosphocellulose membrane).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this is done by measuring the incorporation of the radiolabel.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->Prepare_Reagents Plate_Setup Plate Setup (Add Kinase, Substrate, Compound) Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction (Add ATP) Plate_Setup->Initiate_Reaction Incubation Incubation (30°C, 30-60 min) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detection (Quantify Phosphorylation) Stop_Reaction->Detection Data_Analysis Data Analysis (Calculate IC50) Detection->Data_Analysis End End Data_Analysis->End

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compound dilutions. Include a vehicle control (cells treated with the solvent only) and a blank control (medium only, no cells).

  • Incubate the plate for a specific duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable

In Vivo Anticancer Efficacy of Pyrimidine-2,4-diamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anticancer effects of pyrimidine-2,4-diamine derivatives, with a focus on a key analogue, Y18, a compound structurally related to 6-(4-Fluorophenyl)pyrimidine-2,4-diamine. The guide includes supporting experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Comparative In Vivo Efficacy

The in vivo antitumor activity of pyrimidine derivatives has been evaluated in various preclinical models. The following table summarizes the performance of Y18 and other notable pyrimidine-based compounds in xenograft studies.

CompoundDrug ClassCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Citation
Y18 Pyrimidine-2,4-diamine analogueColorectal Cancer (HCT116)Nude MiceNot SpecifiedSignificant[1]
B01 Pyrimidine-4,6-diamine derivativeGlioblastoma (U87)Xenograft ModelNot Specified46%[2]
DDMP (Metoprine) 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidineEpidermoid CarcinomaHuman15-280 mg/m²Tumor Regression Observed[3]
DAMP 2,4-diamino-5-(1-adamantyl)-6-methylpyrimidineWalker Carcinoma 256Sprague-Dawley RatsNot SpecifiedTumor Growth Inhibition[4]
DAEP 2,4-diamino-5-(1-adamantyl)-6-ethylpyrimidineWalker Carcinoma 256Sprague-Dawley RatsNot SpecifiedTumor Growth Inhibition[4]

Mechanism of Action: Targeting GTSE1

Compound Y18 exerts its anticancer effects by targeting G2 and S-phase expressed protein 1 (GTSE1).[1] Overexpression of GTSE1 is associated with various cancers and contributes to tumor progression. Y18 inhibits the transcription and expression of GTSE1, leading to a cascade of downstream effects that ultimately suppress cancer cell growth.

GTSE1_Pathway Y18 Y18 GTSE1_Transcription GTSE1 Transcription & Expression Y18->GTSE1_Transcription DNA_Damage DNA Damage Persistence Y18->DNA_Damage induces Adhesion_Migration_Invasion Adhesion, Migration, Invasion Y18->Adhesion_Migration_Invasion inhibits GTSE1 GTSE1 Protein GTSE1_Transcription->GTSE1 Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Senescence Cell Senescence DNA_Damage->Cell_Senescence Cancer_Cell_Proliferation Cancer Cell Proliferation Cell_Cycle_Arrest->Cancer_Cell_Proliferation inhibits Cell_Senescence->Cancer_Cell_Proliferation inhibits Tumor_Growth Tumor Growth

Caption: Proposed mechanism of action for Y18.

Experimental Protocols

Xenograft Tumor Model

A standard experimental workflow for evaluating the in vivo efficacy of a test compound using a xenograft model is outlined below.

Xenograft_Workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Cancer_Cells Cancer Cell Culture (e.g., HCT116, A549) Implantation Subcutaneous Implantation of Cancer Cells Cancer_Cells->Implantation Animal_Model Immunocompromised Mice (e.g., Nude Mice) Animal_Model->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Compound Administration (e.g., Y18, Vehicle Control) Randomization->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision & Histopathological Analysis Endpoint->Analysis

Caption: Xenograft model experimental workflow.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116 colorectal cancer, A549 non-small cell lung cancer) are cultured in appropriate media.[1]

  • Animal Models: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size. Mice are then randomly assigned to treatment and control groups.

  • Compound Administration: The test compound (e.g., Y18) is administered to the treatment group, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as histopathology.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For Y18, an oral bioavailability of 16.27% and a suitable half-life were reported, with limited inhibitory activity on CYP isoforms, suggesting a favorable preliminary pharmacokinetic profile.[1] Toxicity studies are equally important to assess the safety of the compound. Y18 was found to have minimal side effects in vivo.[1] In contrast, some pyrimidine analogues like DAMP and DAEP have shown toxicity characterized by convulsions, while DDMP caused significant bone marrow depression.[4]

Comparison with Alternative Therapies

The landscape of anticancer drugs is vast, with numerous compounds targeting different pathways. The table below provides a comparison of pyrimidine-2,4-diamine analogues with other established and investigational anticancer agents.

Drug/CompoundTarget/Mechanism of ActionKey AdvantagesKey Limitations
Y18 GTSE1 InhibitionNovel mechanism, minimal side effects reported in preclinical studies.[1]Limited data available, requires further clinical investigation.
5-Fluorouracil (5-FU) Inhibition of Thymidylate Synthase (Pyrimidine Biosynthesis)Broad-spectrum activity against solid tumors.[5]Significant side effects, development of resistance.
B01 OLIG2 InhibitionPotential for treating glioblastoma, synergistic with temozolomide.[2]Early stage of development.
DDMP (Metoprine) Dihydrofolate Reductase Inhibition (Folate Antagonist)Activity against epidermoid tumors.[3][6][7]CNS toxicity, myelosuppression.[3][6]

Conclusion

The available preclinical data for the pyrimidine-2,4-diamine analogue Y18 suggests a promising profile as a potential anticancer agent, particularly for cancers with GTSE1 overexpression. Its novel mechanism of action and favorable preliminary safety and pharmacokinetic data warrant further investigation.[1] Compared to other pyrimidine derivatives and established chemotherapeutics, Y18 offers a potentially distinct and advantageous therapeutic window. However, comprehensive in vivo validation of this compound is necessary to fully elucidate its therapeutic potential and position it within the current landscape of cancer therapies. Further studies should focus on head-to-head comparisons with standard-of-care agents in various cancer models to confirm its efficacy and safety.

References

Comparative Analysis of Pyrimidine Derivatives as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pyrimidine derivatives as inhibitors of key enzymes implicated in various diseases. The information presented, including quantitative performance data and detailed experimental protocols, is intended to support the rational design and development of novel therapeutics.

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic potential. Derivatives of pyrimidine have demonstrated inhibitory activity against a wide range of biological targets, including kinases and metabolic enzymes, making them a focal point in the discovery of new drugs for cancer, autoimmune disorders, and infectious diseases. This guide offers a comparative analysis of the performance of various pyrimidine derivatives against several key enzyme targets, supported by experimental data from peer-reviewed studies.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of pyrimidine derivatives is a critical factor in their development as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyrimidine-based inhibitors against their respective enzyme targets.

Kinase Inhibitors

Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyrimidine derivatives have been extensively investigated as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
GefitinibEGFR33[1]
ErlotinibEGFR2.83 ± 0.05[2]
Compound 10b (Pyrimidine-5-carbonitrile derivative)EGFR8.29 ± 0.04[2]
Compound 4g (Indolyl-Pyrimidine derivative)EGFR250[3]
Compound 1 (4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine)EGFR14.8[4]
Compound 30 (4,6,7-trisubstituted pyrido[3,2-d]pyrimidine)EGFR0.95[4]
Compound 31 (4,6,7-trisubstituted pyrido[3,2-d]pyrimidine)EGFR0.97[4]
Compound 32 (4,6,7-trisubstituted pyrido[3,2-d]pyrimidine)EGFR1.5[4]
Compound 34 (2,5,8-trisubstituted pyrido[2,3-d]pyrimidine)EGFR2[4]
Compound 37 (2,5,8-trisubstituted pyrido[2,3-d]pyrimidine)EGFR2[4]
Compound 46 (2,4-disubstituted pyrrolo[2,3-d]pyrimidine)EGFR3.76[4]
Compound 48 (2,4-disubstituted pyrrolo[2,3-d]pyrimidine)EGFR3.63[4]
Compound 8a (Pyrido[2,3-d]pyrimidin-4(3H)-one derivative)EGFRwt99[5]
Compound 8a (Pyrido[2,3-d]pyrimidin-4(3H)-one derivative)EGFRT790M123[5]
Compound 16 (Pyrazolo[3,4-d]pyrimidine derivative)EGFR34[6]
Compound 4 (Pyrazolo[3,4-d]pyrimidine derivative)EGFR54[6]
Metabolic Enzyme Inhibitors

Metabolic enzymes are crucial for cellular function and proliferation. Dihydrofolate Reductase (DHFR) and Dihydroorotate Dehydrogenase (DHODH) are key enzymes in nucleotide biosynthesis and are validated targets for anticancer and anti-inflammatory drugs.

Table 2: Inhibitory Activity of Pyrimidine Derivatives against DHFR

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Methotrexate (Reference)DHFR5.61[7]
Compound 7c (Pyrazolo[3,4-d]pyrimidine derivative)DHFR< 1[7]
Compound 7d (Pyrazolo[3,4-d]pyrimidine derivative)DHFR< 1[7]
Compound 7f (Pyrazolo[3,4-d]pyrimidine derivative)DHFR< 1[7]
Compound 13 (Pyrido[3,2-d]-pyrimidine derivative)rhDHFR0.59[8]
Compound 14 (Pyrido[3,2-d]-pyrimidine derivative)rhDHFR0.46[8]

Table 3: Inhibitory Activity of Pyrimidine Derivatives against DHODH

Compound/DerivativeTarget EnzymeIC50 (nM)Reference
BrequinarHuman DHODH5.2[9]
H-006Human DHODH3.8[10]
NPD723Human DHODH1523[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of enzyme inhibitors. Below are methodologies for key enzyme inhibition assays cited in this guide.

EGFR Kinase Inhibition Assay Protocol

This protocol outlines a general method for determining the in vitro inhibitory activity of pyrimidine derivatives against EGFR tyrosine kinase.[11][12]

Materials:

  • Recombinant human EGFR kinase domain

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test pyrimidine derivative

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[12]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test pyrimidine derivative in DMSO and then dilute further in kinase buffer.

  • Assay Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be near its Km for EGFR.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

DHODH Enzyme Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of pyrimidine derivatives on human DHODH.[13][14]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO) - Substrate

  • Coenzyme Q10 - Cofactor

  • 2,6-dichloroindophenol (DCIP) - Electron acceptor

  • Test pyrimidine derivative

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[13]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound in DMSO.

  • Assay Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, recombinant DHODH, Coenzyme Q10, and DCIP.[13]

  • Inhibitor Pre-incubation: Add varying concentrations of the test pyrimidine derivative to the wells. Include a vehicle control (DMSO). Pre-incubate the plate at 25°C for 30 minutes.[13]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.[13]

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.[13][14]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by pyrimidine derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine Derivatives (e.g., Gefitinib) Pyrimidine_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Experimental_Workflow start Start step1 Prepare Reagents: Enzyme, Substrate, Buffer, Pyrimidine Derivative Dilutions start->step1 step2 Assay Plate Setup: Add enzyme and inhibitor (or vehicle control) step1->step2 step3 Pre-incubation step2->step3 step4 Initiate Reaction: Add Substrate/ATP step3->step4 step5 Incubate at Controlled Temperature step4->step5 step6 Measure Enzyme Activity: (e.g., Absorbance, Luminescence) step5->step6 step7 Data Analysis: Calculate % Inhibition Determine IC50 step6->step7 end End step7->end

Caption: General experimental workflow for an enzyme inhibition assay.

References

Benchmarking the Anti-Proliferative Effects of 6-Aryl-pyrimidine-2,4-diamine Derivatives against other Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of novel anti-proliferative agents, owing to its presence in numerous endogenous molecules and its versatile chemical tractability. Within this broad class, 6-Aryl-pyrimidine-2,4-diamine derivatives have emerged as a promising area of investigation for targeted cancer therapies. This guide provides a comparative analysis of the anti-proliferative effects of representative 6-Aryl-pyrimidine-2,4-diamine analogs against other pyrimidine-based compounds, supported by experimental data from published studies. While specific data for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is limited in publicly available research, this compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of targeted cancer therapies[1]. This guide will therefore focus on structurally similar and well-characterized derivatives to provide a valuable benchmark for researchers in the field.

Comparative Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various pyrimidine derivatives across a range of human cancer cell lines. This data is compiled from multiple studies to provide a broad overview of the potency and selectivity of these compounds.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
6-Aryl-pyrimidine-2,4-diamine Derivatives Indolyl-pyrimidine hybrid 4g MCF-7 (Breast)5.1[2]
HepG2 (Liver)5.02[2]
HCT-116 (Colon)6.6[2]
Thiazolo-pyridopyrimidine 4c MCF-7 (Breast)Not specified, but noted as promising[3]
Thiazolo-pyridopyrimidine 4a MCF-7 (Breast)Not specified, but noted as promising[3]
Other Pyrimidine-Based Agents Imidazo[1,2-a]pyrimidine derivative 3a A549 (Lung)5.988[4]
Imidazo[1,2-a]pyrimidine derivative 3d MCF-7 (Breast)43.4[4]
MDA-MB-231 (Breast)35.9[4]
Imidazo[1,2-a]pyrimidine derivative 4d MCF-7 (Breast)39.0[4]
MDA-MB-231 (Breast)35.1[4]
Goniothalamin (GTN) Saos-2 (Osteosarcoma)0.62 - 2.01 (after 72h)[5]
MCF-7 (Breast)0.62 - 2.01 (after 72h)[5]
A549 (Lung)0.62 - 2.01 (after 72h)[5]
HT29 (Colon)0.62 - 2.01 (after 72h)[5]
Doxorubicin (Reference Drug) HMSC (Normal)0.23[5]

Experimental Protocols

The data presented in this guide is derived from various in vitro studies. The following are detailed methodologies for the key experiments cited:

Cell Viability and Cytotoxicity Assays (MTT and SRB Assays)
  • Cell Lines and Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HepG2, HCT-116) and normal cell lines (e.g., HUVEC, WI38) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with various concentrations of the test compounds for a specified duration (typically 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 2-4 hours. The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB Assay: Cells were fixed with trichloroacetic acid, washed, and stained with sulforhodamine B dye. The protein-bound dye was then solubilized with a Tris base solution, and the absorbance was read at a specific wavelength (e.g., 510 nm).

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated from the absorbance data.

Signaling Pathways and Experimental Workflows

The anti-proliferative effects of pyrimidine derivatives are often attributed to their ability to interfere with key signaling pathways involved in cell growth and division. One such critical pathway is the cell cycle regulation machinery, which is frequently dysregulated in cancer.

cell_cycle_inhibition General Workflow for Assessing Anti-Proliferative Activity cluster_workflow Experimental Workflow start Seed Cancer Cells in 96-well plates treat Treat with Pyrimidine Derivatives (various concentrations) start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., MTT, SRB) incubate->assay data Measure Absorbance (Microplate Reader) assay->data calc Calculate IC50 Values data->calc

Caption: A generalized workflow for determining the in vitro anti-proliferative activity of test compounds.

Many pyrimidine derivatives exert their effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The inhibition of CDKs can lead to cell cycle arrest, preventing cancer cells from dividing.

cdk_inhibition_pathway Simplified CDK Inhibition Pathway by Pyrimidine Derivatives cluster_pathway Cell Cycle Regulation pyrimidine Pyrimidine Derivative cdk Cyclin-Dependent Kinase (e.g., CDK2, CDK4/6) pyrimidine->cdk Inhibits active_cdk Active CDK-Cyclin Complex cdk->active_cdk arrest Cell Cycle Arrest cdk->arrest Leads to cyclin Cyclin cyclin->active_cdk progression Cell Cycle Progression active_cdk->progression Promotes

Caption: Mechanism of action for pyrimidine derivatives that target CDKs to induce cell cycle arrest.

References

A Head-to-Head Comparison of Synthesis Methods for 2,4-Diamino-6-arylpyrimidines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 2,4-diamino-6-arylpyrimidines is of significant interest due to their broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This guide provides a head-to-head comparison of the most common synthetic routes to this important class of compounds, supported by experimental data to facilitate the selection of the most appropriate method for a given research objective.

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore, notably acting as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of both prokaryotic and eukaryotic cells.[1][2][3] By disrupting the synthesis of tetrahydrofolate, these compounds impede the production of nucleic acids and amino acids, thereby inhibiting the proliferation of rapidly dividing cells such as cancer cells and bacteria.[1] This guide will compare three primary synthetic strategies: the conventional condensation of chalcones with guanidine, a microwave-assisted variation of this reaction, and the palladium-catalyzed Suzuki coupling.

Comparative Analysis of Synthesis Methods

The choice of synthetic method for 2,4-diamino-6-arylpyrimidines is often a trade-off between reaction time, yield, and substrate scope. The following table summarizes quantitative data for the synthesis of representative 2,4-diamino-6-arylpyrimidine derivatives via different methods, providing a clear comparison of their efficiencies.

Synthesis Method Reactants Product Reaction Time Yield (%) Key Conditions
Conventional Heating Chalcone, Guanidine Carbonate2-amino-4,6-diarylpyrimidine3 - 4 hours65 - 85%Reflux in DMF at 160°C
Microwave-Assisted Chalcone, Guanidine Hydrochloride2-amino-4,6-diarylpyrimidine2 - 10 minutes80 - 95%Microwave irradiation (750W)
Suzuki Coupling 6-chloro-2,4-diaminopyrimidine, Arylboronic Acid6-aryl-2,4-diaminopyrimidine2 - 5 hoursModerate to HighPd(PPh₃)₄ catalyst, K₂CO₃, Dioxane, 80°C

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in the laboratory.

Conventional Synthesis from Chalcones and Guanidine

This method involves the cyclocondensation of a substituted chalcone with a guanidine salt under basic conditions with conventional heating.

Procedure:

  • To a solution of the appropriately substituted chalcone (10 mmol) in dimethylformamide (DMF, 20 mL), add guanidinium carbonate (12 mmol).

  • The reaction mixture is refluxed for 3-4 hours.[4][5]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-amino-4,6-diarylpyrimidine.[4]

Microwave-Assisted Synthesis from Chalcones and Guanidine

This approach utilizes microwave irradiation to significantly accelerate the reaction between chalcones and guanidine, often leading to higher yields in a fraction of the time.

Procedure:

  • A mixture of the substituted chalcone (10 mmol), guanidine hydrochloride (15 mmol), and sodium hydroxide (45 mmol) is prepared.

  • The mixture is subjected to microwave irradiation at 750W for 2-10 minutes.[6]

  • After irradiation, the reaction mixture is cooled to room temperature.

  • The resulting solid is recrystallized from an appropriate solvent system (e.g., ethanol/toluene) to yield the pure 2-amino-4,6-diarylpyrimidine.[6]

Suzuki Coupling Synthesis

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-C bond between the pyrimidine core and the aryl substituent.

Procedure:

  • In a reaction vessel, combine 6-chloro-2,4-diaminopyrimidine (1 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • Dioxane (10 mL) and water (2 mL) are added, and the mixture is heated to 80°C for 2-5 hours with stirring.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2,4-diaminopyrimidine.

Visualizing the Synthetic Pathways and Mechanism of Action

To further clarify the processes described, the following diagrams illustrate the general workflows for the synthesis of 2,4-diamino-6-arylpyrimidines and their mechanism of action as DHFR inhibitors.

Synthesis_Workflows cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_suzuki Suzuki Coupling Chalcone1 Chalcone Mix1 Mix & Reflux (DMF, 3-4h) Chalcone1->Mix1 Guanidine1 Guanidine Guanidine1->Mix1 Workup1 Workup & Purification Mix1->Workup1 Product1 2,4-Diamino-6-arylpyrimidine Workup1->Product1 Chalcone2 Chalcone Mix2 Mix & Irradiate (Microwave, 2-10 min) Chalcone2->Mix2 Guanidine2 Guanidine Guanidine2->Mix2 Workup2 Workup & Purification Mix2->Workup2 Product2 2,4-Diamino-6-arylpyrimidine Workup2->Product2 ChloroPyrimidine 6-Chloro-2,4-diaminopyrimidine Mix3 Pd Catalyst, Base (Dioxane, 2-5h) ChloroPyrimidine->Mix3 ArylboronicAcid Arylboronic Acid ArylboronicAcid->Mix3 Workup3 Workup & Purification Mix3->Workup3 Product3 2,4-Diamino-6-arylpyrimidine Workup3->Product3

Caption: Comparative workflows for the synthesis of 2,4-diamino-6-arylpyrimidines.

DHFR_Inhibition_Pathway cluster_synthesis Essential Precursor Synthesis cluster_effects Cellular Effects of Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate AminoAcids Amino Acids THF->AminoAcids Inhibition_DNA Inhibition DHFR->THF Product Inhibitor 2,4-Diamino-6-arylpyrimidine Inhibitor->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Inhibition_Proliferation Inhibition Inhibition_DNA->DNA_RNA Inhibition_Proliferation->Cell_Proliferation

Caption: Mechanism of action of 2,4-diamino-6-arylpyrimidines as DHFR inhibitors.

Conclusion

The synthesis of 2,4-diamino-6-arylpyrimidines can be achieved through several effective methods. For rapid synthesis and high yields, the microwave-assisted approach stands out as a superior choice, aligning with the principles of green chemistry by reducing reaction times and potentially energy consumption. The conventional heating method remains a reliable and accessible option, particularly when microwave reactors are not available. The Suzuki coupling offers a versatile route for introducing a wide range of aryl groups, especially when the corresponding chalcones are not readily accessible.

The selection of the optimal synthetic strategy will ultimately depend on the specific research goals, available resources, and the desired scale of the reaction. This guide provides the necessary data and protocols to make an informed decision, accelerating the discovery and development of novel therapeutics based on the 2,4-diaminopyrimidine scaffold.

References

Navigating the Selectivity Landscape of Diaminopyrimidine-Based MTHFD2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for targeted cancer therapies, the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) has emerged as a compelling target due to its selective overexpression in cancer cells compared to healthy tissues. The 2,4-diaminopyrimidine scaffold has proven to be a fertile ground for the development of potent MTHFD2 inhibitors. This guide provides a comprehensive evaluation of a representative 6-substituted pyrimidine-2,4-diamine based inhibitor, LY345899, comparing its selectivity profile with alternative MTHFD2 inhibitors and detailing the experimental protocols for their evaluation.

While the specific compound 6-(4-Fluorophenyl)pyrimidine-2,4-diamine is recognized as a chemical intermediate in pharmaceutical synthesis, a well-defined public biological target for this exact molecule remains uncharacterized. Therefore, this guide will focus on the closely related and extensively studied diaminopyrimidine-based MTHFD2 inhibitor, LY345899, to provide a practical and data-driven comparative analysis for researchers, scientists, and drug development professionals.

Comparative Selectivity of MTHFD2 Inhibitors

The therapeutic window of an MTHFD2 inhibitor is critically dependent on its selectivity over the cytosolic isoform, MTHFD1, and the mitochondrial isoform MTHFD2-like (MTHFD2L), which are expressed in healthy adult tissues.[1] Non-selective inhibition could lead to off-target effects and toxicity. The following table summarizes the inhibitory potency and selectivity of LY345899 against its primary target MTHFD2 and the related isoform MTHFD1, alongside alternative MTHFD2 inhibitors with different chemical scaffolds.

InhibitorClassTarget(s)IC50 (MTHFD2)IC50 (MTHFD1)Selectivity (MTHFD1/MTHFD2)
LY345899 DiaminopyrimidineMTHFD2, MTHFD1663 nM[2]96 nM[2]0.15-fold
DS18561882 Tricyclic CoumarinMTHFD26.3 nM[3]570 nM[1]>90-fold
Compound B (unnamed) Xanthine-basedMTHFD2 (allosteric)--Highly Selective[4]
TH9619 DiaminopyrimidineMTHFD2, MTHFD1--Non-selective[5]

Signaling Pathway and Experimental Workflow

To understand the context of MTHFD2 inhibition and the methods used to assess selectivity, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow.

folate_metabolism cluster_mitochondria Mitochondria cluster_cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 Glycine->Serine THF_mito THF CH2_THF_mito 5,10-CH2-THF THF_mito->CH2_THF_mito SHMT2 CHO_THF_mito 10-CHO-THF CH2_THF_mito->CHO_THF_mito MTHFD2 CHO_THF_mito->THF_mito MTHFD1L Formate Formate CHO_THF_mito->Formate Formate_cyto Formate Formate->Formate_cyto Export SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L LY345899 LY345899 LY345899->MTHFD2 THF_cyto THF CH2_THF_cyto 5,10-CH2-THF THF_cyto->CH2_THF_cyto SHMT1 CH2_THF_cyto->THF_cyto MTHFD1 dTMP dTMP CH2_THF_cyto->dTMP TYMS dUMP dUMP dUMP->dTMP Purines Purines MTHFD1 MTHFD1 TYMS TYMS ATIC ATIC Formate_cyto->Purines ATIC

Caption: Mitochondrial Folate Metabolism and MTHFD2 Inhibition.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays recombinant_protein Purified Recombinant MTHFD2 & MTHFD1 enzymatic_assay Enzymatic Activity Assay (e.g., NAD(P)H-Glo) recombinant_protein->enzymatic_assay inhibitor_dilution Serial Dilution of Test Compound inhibitor_dilution->enzymatic_assay ic50_determination IC50 Determination enzymatic_assay->ic50_determination cancer_cell_lines Cancer Cell Lines (e.g., HCT116) compound_treatment Treatment with Test Compound cancer_cell_lines->compound_treatment cetsa Cellular Thermal Shift Assay (CETSA) compound_treatment->cetsa western_blot Western Blot for Target Engagement cetsa->western_blot

Caption: Experimental Workflow for Selectivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the selectivity of MTHFD2 inhibitors.

MTHFD2/MTHFD1 Enzymatic Activity Assay (NAD(P)H-Glo™ Assay)

This assay quantifies the enzymatic activity of MTHFD2 and MTHFD1 by measuring the amount of NADH or NADPH produced.

Materials:

  • Purified recombinant human MTHFD2 and MTHFD1 (DC domain) enzymes.

  • MTHFD2 assay buffer.[2]

  • MTHFD1 assay buffer.[2]

  • Substrate: Folitixorin (5,10-Methylenetetrahydrofolic Acid).[6]

  • Cofactor: NAD+ for MTHFD2, NADP+ for MTHFD1.[2]

  • Test compound (e.g., LY345899) serially diluted in DMSO.

  • NAD(P)H-Glo™ Detection Reagent (Promega).

  • 384-well white assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (for control wells).

  • Add 2.5 µL of the respective enzyme (MTHFD2 or MTHFD1) to the wells and pre-incubate for 10 minutes at room temperature.[2]

  • Initiate the enzymatic reaction by adding 2.5 µL of the substrate (folitixorin).[2] Final concentrations for the MTHFD2 assay are typically around 3 nmol/L MTHFD2, 5 µmol/L folitixorin, and 250 µmol/L NAD+.[2] For the MTHFD1 assay, final concentrations are around 25 nmol/L MTHFD1 DC, 30 µmol/L folitixorin, and appropriate NADP+ concentration.[2]

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[2]

Materials:

  • Cancer cell line (e.g., U2OS or HCT116).[2][7]

  • Cell culture medium and supplements.

  • Test compound (e.g., LY345899).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer.

  • Proteinase inhibitor cocktail.

  • PCR tubes or strips.

  • Thermal cycler.

  • SDS-PAGE equipment.

  • Western blot equipment and reagents.

  • Primary antibody specific for MTHFD2.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescence substrate.

  • Imaging system for Western blots.

Procedure:

  • Culture the chosen cancer cell line to a sufficient density.

  • Treat the cells with the test compound at various concentrations or with DMSO as a vehicle control for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer containing protease inhibitors.

  • Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to collect the supernatant (cell lysate).

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble MTHFD2 in the supernatant by SDS-PAGE and Western blotting using an MTHFD2-specific antibody.

  • The binding of the compound to MTHFD2 will increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the control. This shift in the melting curve indicates target engagement.

Conclusion

The evaluation of on-target potency and selectivity against related isoforms is a cornerstone of modern drug discovery. While the 2,4-diaminopyrimidine scaffold is a valuable starting point for MTHFD2 inhibitors, as exemplified by LY345899, achieving high selectivity remains a critical challenge. The comparison with alternative scaffolds, such as the tricyclic coumarin of DS18561882, highlights the potential for significant improvements in the selectivity profile. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative analyses, ultimately guiding the design of more effective and safer targeted cancer therapies.

References

Safety Operating Guide

Essential Disposal Protocol for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine (CAS No. 175137-25-4) was publicly available at the time of this writing. The following disposal procedures are based on the safety data for structurally analogous compounds, including 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-hydroxypyrimidine. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the manufacturer before handling and disposal.

This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

I. Hazard Profile and Safety Summary (Based on Analogous Compounds)

While specific quantitative data for this compound is not available, the hazard profile of similar pyrimidine-based compounds suggests the following potential hazards. This information should be used as a precautionary guide.

Hazard CategoryPotential Hazard (Based on Analogous Compounds)GHS Hazard Statement (Examples from Analogs)
Acute Toxicity (Oral) Harmful if swallowed.H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.H335: May cause respiratory irritation.[1]

II. Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the material for disposal, ensure you are wearing the appropriate PPE to minimize exposure:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use tight-sealing safety goggles or a face shield.[2]

  • Lab Coat: A standard lab coat is required.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Step 2: Waste Collection

  • Original Container: Whenever possible, leave the chemical waste in its original container.

  • Labeling: Ensure the container is clearly and accurately labeled with the full chemical name: "this compound" and its CAS number "175137-25-4".

  • Segregation: Do not mix with other waste streams unless explicitly instructed to do so by your EHS department.

  • Container Integrity: Ensure the container is securely sealed and not leaking.

Step 3: Storage Pending Disposal

  • Designated Area: Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[2]

  • Temperature: Keep in a cool, dry place.[2]

Step 4: Final Disposal

  • Approved Waste Disposal Plant: The primary and recommended method of disposal is to transfer the chemical waste to an approved and licensed waste disposal company.[3]

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. This may involve filling out a hazardous waste disposal form and scheduling a pickup with the EHS department.

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.

III. Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a suitable, labeled container for disposal.[2] Avoid generating dust.

    • Clean the affected area thoroughly.

  • Contaminated Materials: Any materials used for cleanup (e.g., paper towels, absorbent pads) should be placed in a sealed bag and disposed of as chemical waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of Chemical ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Original or Labeled Container ppe->collect no_mix Do Not Mix with Other Waste collect->no_mix storage Store in Designated, Well-Ventilated Area no_mix->storage check_compat Away from Incompatible Materials storage->check_compat contact_ehs Contact Institutional EHS for Pickup check_compat->contact_ehs approved_facility Dispose via Approved Waste Disposal Plant contact_ehs->approved_facility end End: Disposal Complete approved_facility->end

Caption: Disposal Workflow Diagram.

References

Essential Safety and Operational Guide for Handling 6-(4-Fluorophenyl)pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 6-(4-Fluorophenyl)pyrimidine-2,4-diamine, a compound utilized in advanced scientific research.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and chloropyrimidines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety Concerns

Based on analogous compounds, this compound should be handled with caution. Similar chemicals are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[2][3]

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][4]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5][6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and exposure assessment.[5][7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

2. Donning Personal Protective Equipment

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

3. Chemical Handling

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[5]

  • General Handling: Always handle the compound within a certified chemical fume hood to minimize inhalation risks.[5] Avoid creating dust.

4. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove gloves and lab coat before leaving the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure safety.

Waste TypeDisposal Protocol
Solid Waste Collect unreacted solid this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
Solutions Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.[5] The container should be designated for halogenated organic waste if applicable based on the solvent used.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

  • Segregation: Do not mix incompatible waste streams.[5]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[5]

Visualized Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Steps cluster_disposal Disposal Steps start_op Start: Experiment prep Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check) start_op->prep don_ppe Don Appropriate PPE prep->don_ppe handling Chemical Handling in Fume Hood (Weighing, Dissolving) don_ppe->handling post_handling Post-Handling (Decontamination, PPE Removal, Hand Washing) handling->post_handling waste_gen Waste Generation handling->waste_gen Generates Waste segregate Segregate Waste (Solid, Liquid, Contaminated Labware) waste_gen->segregate label_waste Label Waste Containers Clearly segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste dispose Dispose via Institutional Hazardous Waste Program store_waste->dispose

Operational and Disposal Workflow for this compound.

References

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